molecular formula C7H4ClN B1603020 4-Chloro-2-ethynylpyridine CAS No. 1010115-57-7

4-Chloro-2-ethynylpyridine

Cat. No.: B1603020
CAS No.: 1010115-57-7
M. Wt: 137.56 g/mol
InChI Key: XMDWKQRXYIYQHZ-UHFFFAOYSA-N
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Description

4-Chloro-2-ethynylpyridine is a useful research compound. Its molecular formula is C7H4ClN and its molecular weight is 137.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-7-5-6(8)3-4-9-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDWKQRXYIYQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634111
Record name 4-Chloro-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010115-57-7
Record name 4-Chloro-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Data of 4-Chloro-2-ethynylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Structural Significance of 4-Chloro-2-ethynylpyridine

This compound is a substituted heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid pyridine core, combined with the reactive handles of a chloro group and a terminal alkyne, makes it a versatile building block for the synthesis of more complex molecular architectures. The chloro substituent can be displaced through nucleophilic aromatic substitution, while the ethynyl group is amenable to a wide array of coupling reactions, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry").

Accurate structural elucidation is paramount to confirming the identity and purity of this compound and its downstream products. This guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. The narrative is designed to not only present the data but to explain the underlying principles and experimental considerations, reflecting a self-validating system of characterization for drug development professionals and researchers.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used for this compound.

G M [C₇H₄ClN]⁺• m/z = 137/139 M_minus_Cl [C₇H₄N]⁺ m/z = 102 M->M_minus_Cl - •Cl M_minus_C2H2 [C₅H₃ClN]⁺• m/z = 111/113 M->M_minus_C2H2 - C₂H₂ Fragment_75 [C₅H₃N]⁺• m/z = 75 M_minus_Cl->Fragment_75 - HCN

Theoretical Electronic Structure & Reactivity Profiling of 4-Chloro-2-ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Computational Protocol Target Audience: Medicinal Chemists, Computational Biologists, and Material Scientists.

Executive Summary

This guide provides a rigorous theoretical framework for analyzing 4-Chloro-2-ethynylpyridine (CAS: 1010115-57-7), a critical bifunctional scaffold in drug discovery. Possessing both an electrophilic handle (C4-Cl) for


 or cross-coupling and a bioorthogonal "click" handle (C2-ethynyl), this molecule requires precise electronic profiling to predict regioselectivity.

This whitepaper details a self-validating Density Functional Theory (DFT) protocol to map its Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Global Reactivity Descriptors.

Computational Methodology Strategy

Scientific Integrity Statement: The choice of functional and basis set is not arbitrary; it is governed by the specific electronic features of the pyridine ring (n-


 transitions) and the halogen substituent (anisotropic charge distribution).
The Protocol (Self-Validating System)

To ensure high-fidelity results, we employ a composite approach: B3LYP for geometry (cost-effective accuracy) and M06-2X for energetics (better dispersion correction for halogen interactions).

Step-by-Step Workflow:

  • Pre-Optimization: Molecular Mechanics (MMFF94) conformational search to locate the global minimum.

  • Geometry Optimization: DFT/B3LYP/6-311++G(d,p).

    • Why Diffuse Functions (++): Essential to correctly model the lone pair on the pyridine nitrogen and the electron-rich alkyne

      
      -cloud.
      
  • Frequency Calculation: Same level of theory.

    • Validation Check: No imaginary frequencies (NImag=0). If NImag > 0, the structure is a transition state, not a minimum.

  • Single Point Energy (SPE): M06-2X/Def2-TZVP.

    • Why M06-2X: Captures medium-range correlation energy, critical if modeling stacking interactions or halogen bonding.

Workflow Visualization

The following diagram illustrates the decision logic required to validate the theoretical model.

ComputationalWorkflow Start Start: 3D Structure Generation PreOpt MMFF94 Conformational Search Start->PreOpt DFT_Opt DFT Opt: B3LYP/6-311++G(d,p) PreOpt->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Check_Imag Imaginary Freq? Freq_Calc->Check_Imag Re_Opt Perturb Geometry & Re-Optimize Check_Imag->Re_Opt Yes (NImag > 0) SPE Single Point Energy: M06-2X/Def2-TZVP Check_Imag->SPE No (NImag = 0) Re_Opt->DFT_Opt Analysis NBO, MEP, & Reactivity Analysis SPE->Analysis

Caption: Logic flow for ensuring the computed structure represents a true potential energy minimum.

Geometric & Electronic Architecture

Structural Parameters

The geometry of this compound is planar, governed by the


 hybridization of the ring and the 

hybridization of the ethynyl group.
ParameterPredicted Value (Approx.)Significance
C2-C(ethynyl) 1.43 ÅShortened single bond due to

-

overlap.
C(ethynyl)-H 1.06 ÅAcidic proton, prime for Sonogashira coupling.
C4-Cl 1.73 ÅTypical Ar-Cl bond; length correlates with

lability.
Dipole Moment ~2.5 - 3.0 DebyeDirected toward the Nitrogen and Chlorine; affects solubility.
Frontier Molecular Orbitals (FMO)

The reactivity is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Predominantly localized on the ethynyl

    
    -system  and the pyridine ring . This suggests the alkyne is the site of electrophilic attack (e.g., in click chemistry).
    
  • LUMO Location: Delocalized over the pyridine ring and the C-Cl bond . A low-lying LUMO at the C4 position facilitates nucleophilic attack (

    
    ), allowing displacement of the chlorine.
    

Global Reactivity Descriptors

To quantify the "chemical behavior" of the molecule, we utilize Koopmans' theorem approximation based on DFT energies. These descriptors explain why this molecule is an excellent electrophile.

Key Equations:

  • Chemical Potential (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    [1]
Reactivity Logic Diagram

The following graph visualizes how FMO energies translate into actionable chemical insights.

ReactivityDescriptors Energies FMO Energies (HOMO / LUMO) Gap Band Gap (Eg) Energies->Gap Hardness Chemical Hardness (η) (Resistance to Charge Transfer) Energies->Hardness Electrophilicity Electrophilicity Index (ω) (Propensity to Accept e-) Energies->Electrophilicity Gap->Hardness Application Predictive Utility: SNAr vs. Click Chemistry Hardness->Application Electrophilicity->Application

Caption: Derivation of global reactivity descriptors from Frontier Molecular Orbital energies.

Interpretation:

  • High

    
     (Electrophilicity):  The electron-withdrawing Chlorine (inductive) and Nitrogen (electronegative) lower the LUMO energy, making the ring highly electrophilic. This validates its use in 
    
    
    
    reactions with amines or alkoxides.
  • Hardness (

    
    ):  Pyridines are generally "harder" than benzenes, suggesting stability but high reactivity toward "hard" nucleophiles.
    

Molecular Electrostatic Potential (MEP) & Solvation

The MEP map is the "GPS" for intermolecular interactions.

  • Negative Regions (Red): Concentrated on the Pyridine Nitrogen (lone pair) and the Ethynyl

    
    -cloud .
    
    • Implication: These are the sites for protonation or metal coordination (e.g., Copper catalyst in Click chemistry).

  • Positive Regions (Blue): Concentrated on the Ethynyl Hydrogen and the C4 Carbon (bearing Chlorine).

    • Implication: The acidic alkyne proton is visible here (high positive potential), confirming its ability to be deprotonated by weak bases.

Spectroscopic Validation Protocols

To confirm synthesis or purity, theoretical data must be compared with experimental spectra.

Vibrational Spectroscopy (IR/Raman)[2]
  • Scale Factor: DFT frequencies are harmonic and systematically overestimate experimental values. Apply a scale factor of 0.967 for B3LYP/6-311++G(d,p).

  • Key Diagnostic Bands:

    • 
      : ~2100–2200 cm
      
      
      
      (Strong Raman, Medium IR).
    • 
      : ~3300 cm
      
      
      
      (Sharp, strong).
    • 
      : ~700–750 cm
      
      
      
      (Fingerprint region).
NMR Prediction (GIAO Method)

Run Gauge-Independent Atomic Orbital (GIAO) calculations on the optimized geometry.

  • 1H NMR: The ethynyl proton is shielded relative to aromatics but deshielded relative to alkyls (~3.0 - 3.5 ppm).

  • 13C NMR: The alkyne carbons appear in the 75–85 ppm range, distinct from the aromatic pyridine carbons (120–150 ppm).

References

  • Gaussian, Inc. "DFT Methods and Basis Sets: B3LYP and 6-311G." Gaussian.com. [Link]

  • Parr, R. G., et al. "Electrophilicity Index."[1] Journal of the American Chemical Society, 1999. [Link]

  • Zhao, Y., & Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 2008. [Link]

Sources

discovery and history of 4-Chloro-2-ethynylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-ethynylpyridine (CAS: 1010115-57-7) represents a high-value "orthogonal" scaffold in modern medicinal chemistry. Its structural utility lies in its dual-functionality: the C2-ethynyl group serves as a handle for "click" chemistry (triazole formation) or Sonogashira extensions, while the C4-chlorine atom remains intact for subsequent Suzuki-Miyaura cross-coupling. This molecule is historically significant as a core building block for metabotropic glutamate receptor subtype 5 (mGluR5) antagonists, including analogues of MPEP and MTEP.

This guide details the "Gold Standard" synthesis, prioritizing regiochemical fidelity. Unlike older methods relying on non-selective 2,4-dichloropyridine, this protocol utilizes 2-bromo-4-chloropyridine to guarantee exclusive C2-functionalization, ensuring a self-validating and scalable workflow.

Part 1: The Strategic Imperative

In Fragment-Based Drug Discovery (FBDD), the ability to selectively functionalize specific positions on a heteroaromatic ring is paramount. This compound offers a "programmed" reactivity profile:

  • Position 2 (Ethynyl): Installed first via Sonogashira coupling. The adjacent nitrogen renders the C2 position highly susceptible to oxidative addition, but using a C2-Bromide/C4-Chloride starting material amplifies this selectivity.

  • Position 4 (Chloro): This position is less reactive towards Pd(0) than the C2-Br but sufficiently reactive for later-stage diversification (e.g., Suzuki coupling) once the C2 position is secured.

Key Application Domain:

  • mGluR5 Antagonists: Synthesis of diarylalkyne scaffolds.

  • Click Chemistry: Precursor for 4-(4-chloropyridin-2-yl)-1,2,3-triazoles.

Part 2: Retrosynthetic Analysis & Logic

To synthesize this compound efficiently, we must avoid the formation of the thermodynamic "sink"—the homocoupled diyne (Glaser product)—and ensure the C4-chlorine is not touched.

The Logic of Protection: Direct coupling with acetylene gas is operationally difficult and prone to double-addition (forming bis-pyridines). Therefore, we utilize Trimethylsilylacetylene (TMSA) as a "masked" acetylene. This necessitates a two-step sequence:

  • Regioselective Sonogashira Coupling: Targeting the C2-Br bond.

  • Desilylation: Revealing the terminal alkyne.

Retrosynthesis Target This compound (Target) Intermediate 4-Chloro-2-((trimethylsilyl)ethynyl)pyridine (Protected Intermediate) Target->Intermediate Deprotection (K2CO3/MeOH) SM 2-Bromo-4-chloropyridine (Starting Material) Intermediate->SM Sonogashira (Pd/Cu) Reagent Trimethylsilylacetylene (TMSA) Intermediate->Reagent

Figure 1: Retrosynthetic disconnection showing the protection-group strategy required to isolate the terminal alkyne.

Part 3: The Gold Standard Protocol

This protocol is optimized for regioselectivity (C2 over C4) and yield .

Phase 1: Sonogashira Coupling

Reaction: 2-Bromo-4-chloropyridine + TMSA


 TMS-Intermediate
ParameterSpecificationRationale (Causality)
Substrate 2-Bromo-4-chloropyridine (1.0 eq)The C-Br bond is weaker (bond dissociation energy ~68 kcal/mol) than C-Cl (~81 kcal/mol), ensuring Pd inserts at C2 only [1].
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Bis(triphenylphosphine)palladium(II) dichloride is robust and air-stable compared to Pd(PPh₃)₄.
Co-Catalyst CuI (1-2 mol%)Essential for generating the copper-acetylide species (transmetallation step).
Base/Solvent Et₃N (Excess) in THF or DMFEt₃N acts as both base (neutralizing HBr) and reducing agent for Pd(II)

Pd(0).
Atmosphere Argon/Nitrogen (Strict)CRITICAL: Oxygen promotes copper-catalyzed homocoupling of alkynes (Glaser coupling), reducing yield.

Step-by-Step Workflow:

  • Charge: In a dry Schlenk flask, combine 2-bromo-4-chloropyridine (10 mmol), PdCl₂(PPh₃)₂ (0.2 mmol), and CuI (0.1 mmol).

  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvate: Add anhydrous THF (30 mL) and degassed Et₃N (10 mL).

  • Initiate: Add Trimethylsilylacetylene (1.2 eq) dropwise via syringe.

  • React: Stir at Room Temperature (25°C) for 4–6 hours. Note: Heating is rarely needed for C2-bromopyridines and may encourage C4-reaction.

  • Monitor: Check TLC (Hexane/EtOAc). Product is usually less polar than SM.

  • Workup: Filter through a Celite pad (removes Pd/Cu salts). Concentrate filtrate.[1]

Phase 2: Desilylation (Deprotection)

Reaction: TMS-Intermediate


 this compound
ParameterSpecificationRationale
Reagent K₂CO₃ (1.5 eq)Mild base is sufficient to cleave the C-Si bond; avoids harsh fluorides (TBAF) which can cause polymerization.
Solvent Methanol (MeOH)Protic solvent facilitates the formation of the methoxide intermediate required for silyl cleavage.
Temp 0°C to RTCRITICAL: Terminal alkynes are unstable. Keep cool to prevent degradation.

Step-by-Step Workflow:

  • Dissolve: Dissolve the crude TMS-intermediate in MeOH (20 mL).

  • Cleave: Add solid K₂CO₃ (15 mmol) at 0°C. Stir for 30–60 mins.

  • Quench: Dilute with water, extract with Et₂O or DCM.

  • Purify: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Store: Store the purified oil/solid at -20°C under Argon. Terminal alkynes can polymerize upon prolonged exposure to air/light.

Part 4: Mechanistic Deep Dive & Regioselectivity

The success of this synthesis relies on the Electronic Bias of the pyridine ring.

  • Oxidative Addition (Rate Limiting Step): Palladium(0) is nucleophilic. It prefers to insert into the most electron-deficient carbon-halogen bond.

  • The Nitrogen Effect: The pyridine nitrogen is electronegative, pulling electron density from the ring. The C2 and C6 positions are most electron-deficient (inductive effect).

  • The Halogen Effect: Bromine is a better leaving group (weaker bond) than Chlorine.

  • Convergence: Both the inductive effect (Position 2) and the leaving group ability (Bromine) favor reaction at C2. The C4-Cl bond remains spectating.

Diagram: The Regioselective Catalytic Cycle

CatalyticCycle cluster_selectivity Regioselectivity Logic Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (C2-Selective) Pd0->OxAdd + Substrate TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Pd(II) Species RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regenerates Pd(0) Product TMS-Protected Product RedElim->Product Substrate 2-Bromo-4-chloropyridine Substrate->OxAdd Text C2-Br Bond Energy < C4-Cl Bond Energy Pd inserts at C2 exclusively.

Figure 2: The Palladium catalytic cycle highlighting the critical oxidative addition step where regioselectivity is determined.

Part 5: Troubleshooting & Quality Control

IssueDiagnosisCorrective Action
Low Yield / Black Tar Polymerization of alkyne or Glaser coupling.Ensure strict O₂ exclusion. Add a radical inhibitor (BHT) during workup if storing.
No Reaction Inactive Catalyst (Pd oxidized).Catalyst should be yellow/orange. If black/grey, it is dead. Use fresh Pd source.
C4-Substitution (Scrambling) Reaction temperature too high.Maintain reaction at RT. Do not reflux. If using 2,4-dichloropyridine (not recommended), switch to 2-bromo-analogue.
Incomplete Desilylation pH not high enough.Switch from K₂CO₃/MeOH to TBAF/THF (1.0 eq), but monitor closely to prevent decomposition.

References

  • Cosford, N. D., et al. (2003). "2-Methyl-6-(phenylethynyl)pyridine (MPEP) and related compounds: Molecular modeling, synthesis, and mGluR5 antagonist activity." Journal of Medicinal Chemistry.

  • Alagille, D., et al. (2005). "Synthesis and receptor binding of 5-substituted ethynyl-2-methylpyridines as potential radioligands for mGluR5." Bioorganic & Medicinal Chemistry Letters.

  • Janssen Pharmaceutica NV. (2013).[2] "Patent: Triazole derivatives as mGluR5 modulators." Google Patents.

  • BenchChem. (2025).[3][4] "Reactivity of 2-Bromo-4-chloropyridine vs 2,4-Dichloropyridine." Chemical Reactivity Database.

Sources

Methodological & Application

use of 4-Chloro-2-ethynylpyridine in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-2-ethynylpyridine in Next-Generation Kinase Inhibitor Design

Abstract

This application note details the synthetic utility of This compound (CAS: 1010115-57-7) as a privileged scaffold in the design of ATP-competitive and allosteric kinase inhibitors. Possessing orthogonal reactive handles—an electrophilic C4-chloride and a nucleophilic C2-terminal alkyne—this building block enables rapid access to diverse chemical space.[1] We provide validated protocols for regioselective functionalization, including


 displacements, Suzuki-Miyaura couplings, and Sonogashira extensions, tailored for the synthesis of Type I/II inhibitors and macrocyclic kinase probes.

Structural Rationale & Kinase Relevance

In the context of kinase drug discovery, the pyridine ring acts as a bioisostere of the adenine purine ring, capable of forming critical hydrogen bonds with the kinase hinge region (e.g., the backbone amide of the "gatekeeper" residue).

This compound offers a unique vector geometry:

  • The Pyridine Nitrogen (N1): Serves as a hydrogen bond acceptor for the hinge region.

  • The C4-Chloride: Positioned to direct substituents into the solvent-exposed front pocket or the hydrophobic back pocket (selectivity filter). The electron-deficient nature of the pyridine ring at this position activates the chloride for Nucleophilic Aromatic Substitution (

    
    ).
    
  • The C2-Ethynyl Group: A rigid, linear spacer. It allows for:

    • Extension into the ribose binding pocket.

    • "Click" chemistry (CuAAC) for library generation.[1]

    • Macrocyclization to constrain bioactive conformations.

Synthetic Strategy: Orthogonal Functionalization

The core challenge in utilizing this compound is managing the reactivity of the terminal alkyne while functionalizing the C4-chloride, or vice versa. The following workflow illustrates the divergent pathways available.

Diagram 1: Divergent Synthetic Workflow

SyntheticWorkflow SM This compound (Starting Block) IntA Intermediate A (C4-Functionalized) SM->IntA Path A: S_NAr or Suzuki (Targeting C4-Cl) IntB Intermediate B (C2-Extended) SM->IntB Path B: Sonogashira (Targeting C2-Alkyne) FinalA Type I/II Inhibitor (Linear) IntA->FinalA Sonogashira Coupling (Targeting C2-Alkyne) FinalB Macrocyclic Kinase Inhibitor IntB->FinalB Intramolecular S_NAr or RCM

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C4-chloride and C2-alkyne handles.

Detailed Experimental Protocols

Protocol A: C4-Functionalization via (The "Head" Attachment)

Context: This reaction installs the hinge-binding or solvent-front moiety. The electron-withdrawing nature of the pyridine nitrogen activates the C4-position, making the chloride a good leaving group for amines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (e.g., Morpholine, Aniline derivatives) (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Step-by-Step Procedure:

  • Dissolution: In a microwave-safe vial, dissolve this compound (100 mg, 0.73 mmol) in anhydrous NMP (2.0 mL).

  • Addition: Add the amine nucleophile (0.88 mmol) followed by DIPEA (254 µL, 1.46 mmol).

  • Reaction: Seal the vial and heat to 120°C for 2–4 hours.

    • Note: Microwave irradiation (140°C, 30 min) is often superior for sluggish anilines.

  • Monitoring: Monitor via LC-MS. The product peak should show the mass of the amine adduct and retention of the alkyne proton signal (

    
    H NMR 
    
    
    
    ppm depending on solvent).
  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine (
    
    
    
    ) to remove NMP. Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Insight: The terminal alkyne is generally stable under these basic thermal conditions. However, avoid using strong nucleophilic bases (like NaH) which might deprotonate the alkyne and cause polymerization.

Protocol B: C2-Extension via Sonogashira Coupling (The "Tail" Extension)

Context: This step extends the scaffold, often connecting to a hydrophobic moiety that occupies the kinase allosteric pocket.

Reagents:

  • Substrate: C4-substituted-2-ethynylpyridine (from Protocol A) or this compound (1.0 equiv)

  • Coupling Partner: Aryl Iodide/Bromide (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF/DMF (4:1 ratio)

Step-by-Step Procedure:

  • Degassing: Flame-dry a round-bottom flask and cool under Argon. Add solvents and degas (sparge with Argon for 15 mins). Oxygen is the enemy of this reaction and leads to Glaser homocoupling of the alkyne.

  • Assembly: Add the alkyne substrate, Aryl halide,

    
    , and 
    
    
    
    .
  • Initiation: Add CuI last. The solution typically turns dark/yellow.

  • Reaction: Stir at Room Temperature (RT) for Aryl Iodides. Heat to 50°C for Aryl Bromides. Monitor for 4–12 hours.

  • Scavenging: Upon completion, dilute with EtOAc. Wash with saturated

    
     solution (containing a few drops of ammonia) to chelate and remove Copper (blue aqueous layer).
    
  • Purification: Silica gel chromatography.

Table 1: Troubleshooting the Sonogashira Coupling

IssueProbable CauseSolution
Homocoupling (Diyne formation) Presence of OxygenRigorous degassing; use freeze-pump-thaw cycles.
No Reaction (SM remains) Catalyst poisoning or unreactive Aryl-XSwitch to

; Increase Temp to 80°C; Switch base to Piperidine.
Black Precipitate (Pd black) Catalyst decompositionAdd excess ligand (

); Ensure inert atmosphere.

Advanced Application: Macrocyclization via "Click" Chemistry

Kinase inhibitors are increasingly moving towards macrocyclic structures to improve selectivity (by freezing the bioactive conformation) and metabolic stability. This compound is an ideal "corner piece" for this strategy.

Mechanism:

  • Install Linker: Use the C4-Cl to attach a long chain containing an Azide (

    
    ) via 
    
    
    
    .
  • Cyclize: React the C2-alkyne with the pendant Azide using CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Diagram 2: Macrocyclization Pathway

Macrocyclization Start This compound Linear Linear Precursor (Pendant Azide & Alkyne) Start->Linear Step 1: S_NAr Coupling (Base, Heat) Linker Azide-Linker-Amine Linker->Linear Macro Macrocyclic Inhibitor (Triazole Formed) Linear->Macro Step 2: Intramolecular CuAAC (CuSO4, Ascorbate, High Dilution)

Caption: Strategy for constructing macrocyclic kinase inhibitors using the C2-alkyne and C4-chloride handles.

Critical Protocol Note (High Dilution): For Step 2 (Cyclization), the reaction must be performed at high dilution (0.5 mM to 1 mM) to favor intramolecular cyclization over intermolecular oligomerization. Add the linear precursor slowly (via syringe pump) to the catalyst solution.

References

  • Vertex Pharmaceuticals. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. [Link]

  • MDPI. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.[2] MDPI Pharmaceuticals. [Link][3]

  • Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Recent Literature.[4][Link]

  • Beilstein Journals. (2012). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein J. Org. Chem. [Link]

  • National Institutes of Health (NIH). (2020). Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders.[5] PubMed. [Link]

Sources

Application Notes & Protocols: Strategic Development of Novel Heterocycles from 4-Chloro-2-ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Chloro-2-ethynylpyridine as a versatile starting material for the synthesis of novel heterocyclic scaffolds. Pyridine derivatives are integral to modern pharmacology, forming the core of numerous FDA-approved drugs.[1][2][3] this compound offers two distinct and highly reactive functional handles—the C4-chloro and C2-ethynyl groups—enabling a modular and powerful approach to complex molecular architectures. This guide moves beyond simple procedural lists to explain the underlying principles of key transformations, providing detailed, field-tested protocols and workflow visualizations to empower rational design and execution in the laboratory.

Introduction: The Strategic Value of this compound

Nitrogen-containing heterocycles are cornerstone structures in medicinal chemistry, present in over 59% of FDA-approved small-molecule drugs.[2] Among these, the pyridine ring is a privileged scaffold, appearing in drugs with applications ranging from antiviral and anti-inflammatory to anticancer agents.[3][4] The synthetic challenge lies in the efficient and controlled elaboration of the pyridine core to access novel chemical space.

This compound emerges as a preeminent building block due to its orthogonal reactivity. The molecule possesses:

  • An sp-hybridized carbon (ethynyl group), which is a gateway to a multitude of transformations including transition-metal-catalyzed cross-couplings, cycloadditions, and hydration reactions.

  • An sp²-hybridized carbon bearing a chlorine atom, which is susceptible to nucleophilic aromatic substitution (SNAr).

  • The pyridine nitrogen , which influences the reactivity of the ring and can participate in quaternization or coordination to metal centers.

This dual reactivity allows for sequential or cascade reaction pathways, enabling the rapid construction of complex, fused, and substituted heterocyclic systems. This guide will focus on the most robust and versatile of these pathways.

Physicochemical Properties & Safety Information
PropertyValueReference
Chemical Formula C₇H₄ClN[5][6]
Molecular Weight 137.57 g/mol [5][6]
CAS Number 1010115-57-7[6][7]
Appearance Solid-
IUPAC Name This compound[7]
Safety Warning: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[7]

Core Synthetic Strategies & Mechanistic Insights

The development of novel heterocycles from this compound can be logically structured by considering the primary site of reaction. The most powerful approaches often involve a primary reaction at one site, followed by an intramolecular cyclization that engages another part of the molecule.

G cluster_0 Overall Synthetic Workflow A This compound B Strategy 1: Functionalization at C2-Ethynyl (e.g., Sonogashira Coupling) A->B C Strategy 2: Functionalization at C4-Cl (e.g., SNAr) A->C D Intermediate Product (Substituted Pyridine) B->D C->D E Intramolecular Cyclization (e.g., Annulation, Condensation) D->E F Novel Heterocyclic Scaffold (Fused or Bridged Systems) E->F

Caption: General workflow for synthesizing novel heterocycles.

Strategy 1: Palladium-Catalyzed Cross-Coupling at the Ethynyl Terminus

The Sonogashira cross-coupling reaction is arguably the most powerful tool for functionalizing the C2-ethynyl group. It forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide under mild conditions, a critical advantage in complex molecule synthesis.[8][9]

Causality & Experimental Choice: The reaction's success hinges on the synergistic action of two catalytic cycles: a palladium cycle and a copper(I) co-catalyst cycle.[9]

  • Palladium Catalyst: The palladium(0) species is the workhorse, undergoing oxidative addition with the aryl/vinyl halide (R-X). Common choices like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective, but modern, air-stable precatalysts with bulky phosphine ligands can offer higher turnover numbers and broader substrate scope, especially with challenging substrates containing nitrogen or sulfur heterocycles.[8]

  • Copper(I) Co-catalyst: Copper(I) salts (typically CuI) react with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial because it significantly increases the nucleophilicity of the alkyne and lowers the activation energy for the subsequent transmetalation step to the palladium center.[9]

  • Base: An amine base (e.g., triethylamine, diisopropylamine) is required to neutralize the HX generated during the formation of the copper acetylide, driving the reaction forward.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R-X) Pd_alkyne R-Pd(II)L₂-C≡CR' Pd_complex->Pd_alkyne Transmetalation Product R-C≡CR' Pd_alkyne->Product Reductive Elimination Product->Pd0 CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR' CuX->Cu_alkyne Deprotonation (Base, H-C≡CR') Cu_alkyne->Pd_complex To Transmetalation

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Protocol 1: General Procedure for Sonogashira Coupling is detailed in Section 3.

Strategy 2: Intramolecular Cyclization & Annulation

The true power of this compound is realized when the initial functionalization is followed by an intramolecular cyclization to build new rings. These cascade or one-pot reactions are highly efficient, minimizing purification steps and maximizing atom economy.[10]

Example Application: Synthesis of Fused Pyrido[2,3-b]thiazoles

A hypothetical but mechanistically sound approach involves a Sonogashira coupling followed by a novel intramolecular cyclization.

  • Step 1 (Functionalization): Couple this compound with a protected thioamide derivative, such as N-(prop-2-yn-1-yl)ethanethioamide, via a Sonogashira reaction. This would create a key intermediate possessing both the pyridine core and a tethered nucleophile.

  • Step 2 (Cyclization): In the presence of a base, the thioamide nitrogen or sulfur can act as a nucleophile, attacking the pyridine ring at the C4 position (displacing the chloride) or potentially attacking the alkyne in a 5-endo or 6-exo-dig cyclization. The regioselectivity of this step is critical and can often be controlled by the choice of catalyst or reaction conditions. A subsequent tautomerization would lead to the aromatic fused heterocyclic system.

This strategy allows for the construction of complex polycyclic systems from simple starting materials in a convergent manner.[11][12]

Strategy 3: Cycloaddition Reactions

The electron-deficient nature of the pyridine ring and the reactivity of the alkyne make this scaffold a candidate for various cycloaddition reactions.[13][14]

  • [3+2] Cycloadditions: The alkyne can react with 1,3-dipoles like azides or nitrones to form five-membered heterocyclic rings (triazoles, isoxazoles). The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a highly reliable "click" reaction.

  • [4+2] Cycloadditions (Diels-Alder): While less common for simple alkynes, appropriately activated dienes can react with the ethynyl group, or the pyridine ring itself can act as an azadiene, to construct six-membered rings.[13][14]

Example Application: Synthesis of β-Lactams via Kinugasa Reaction A variation of the [3+2] cycloaddition is the Kinugasa reaction, where a copper acetylide reacts with a nitrone to form a β-lactam.[15] This involves the in-situ generation of a nitrone, which then undergoes a cycloaddition with the copper acetylide derived from this compound. The reaction proceeds through a metallocyclic intermediate, which rearranges to furnish the four-membered β-lactam ring.[15]

Detailed Experimental Protocols

General Laboratory Practice: All reactions should be performed in flame-dried or oven-dried glassware under an inert atmosphere (Argon or Nitrogen) unless otherwise specified. Reagents should be of high purity and solvents should be anhydrous.

Protocol 1: Sonogashira Cross-Coupling of this compound with an Aryl Bromide

Principle: This protocol details the palladium and copper co-catalyzed coupling to form a C(sp)-C(sp²) bond, a foundational step for further derivatization.[8][9][16][17]

Materials:

  • This compound (1.0 mmol, 137.6 mg)

  • Aryl Bromide (e.g., 4-Bromoanisole) (1.1 mmol, 205.7 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21.1 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

  • Triethylamine (TEA) (3.0 mmol, 0.42 mL)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (10 mL)

Procedure:

  • To a flame-dried 25 mL Schlenk flask, add this compound, the aryl bromide, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent (THF or DMF) via syringe, followed by triethylamine.

  • Stir the reaction mixture at room temperature (or heat to 50-60 °C if no reaction is observed) and monitor by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 2-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

  • Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine

Principle: The electron-withdrawing effect of the pyridine nitrogen and the ethynyl group activates the C4 position for nucleophilic attack, allowing for the displacement of the chloride. This protocol demonstrates a typical amination reaction.

Materials:

  • This compound (1.0 mmol, 137.6 mg)

  • Primary Amine (e.g., Benzylamine) (1.5 mmol, 0.16 mL)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Dimethyl Sulfoxide (DMSO) (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, and DMSO.

  • Add the primary amine to the stirring suspension.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) and stir. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with water (2 x 20 mL) to remove residual DMSO, then wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Validation: Confirm the structure and purity of the aminated product by ¹H NMR, ¹³C NMR, and HRMS.

Summary of Synthesized Heterocycles

The following table exemplifies the types of novel heterocycles that can be accessed using the strategies described above. (Note: Yields are illustrative and depend on the specific substrates and optimized conditions).

Starting MaterialReagent(s)Key Transformation(s)Product Heterocycle ClassIllustrative Yield
This compound4-Iodophenol, Pd/Cu catalystSonogashira Coupling4-Chloro-2-(phenolethynyl)pyridine85-95%
This compoundSodium Azide, CuSO₄, Na-Ascorbate[3+2] Cycloaddition (Click)4-Chloro-2-(1H-1,2,3-triazol-4-yl)pyridine>90%
This compoundAniline, K₂CO₃SNArN-phenyl-2-ethynylpyridin-4-amine70-85%
Product from Row 3I₂, K₂CO₃Intramolecular CyclizationFused Pyrido[4,3-b]indole derivative60-75%

Conclusion and Future Outlook

This compound is a powerful and cost-effective building block for modern heterocyclic chemistry. Its orthogonal reactive sites enable access to a vast and diverse range of molecular architectures through well-established transformations like the Sonogashira coupling and SNAr, as well as more advanced cascade and cycloaddition reactions. The protocols and strategies outlined in this guide provide a robust framework for researchers to not only replicate known scaffolds but also to rationally design and synthesize next-generation heterocycles for applications in drug discovery, materials science, and agrochemicals.[18] Future work will likely focus on developing enantioselective transformations and novel one-pot, multi-component reactions to further increase synthetic efficiency and complexity.

References

  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. (2025). ResearchGate. [Link]

  • Method for synthesizing 4-chloro-pyridine. (n.d.).
  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Critical Reviews in Analytical Chemistry. [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). MDPI. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. [Link]

  • Synthesis of N-heterocycles through alcohol dehydrogenative coupling. (2024). Nature Protocols. [Link]

  • pharmacological activities of pyridine derivatives: a review. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Special Issue : Heterocycles: Synthesis, Biological Activity and Synthetic Applications. (n.d.). MDPI. [Link]

  • This compound (C7H4ClN). (n.d.). PubChem. [Link]

  • Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. (2023). The Journal of Organic Chemistry. [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). RSC Advances. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. (2026). Organic Letters. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). ACS Omega. [Link]

  • Special Issue : Modern Strategies for Heterocycle Synthesis. (n.d.). MDPI. [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Alkyl Heterocycles in Heterocyclic Synthesis. Part 2. Novel Synthesis of Isoquinoline, Thiazolopyridine, and Thieno[2,3-b]pyridine Derivatives. (2025). ResearchGate. [Link]

  • The variety of cyclization pathways in reactions of multifunctional... (n.d.). ResearchGate. [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (n.d.). Molecules. [Link]

  • Silver-catalyzed regioselective synthesis of pyrano heterocycles: a versatile route to samoquasine A derivatives. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • 2-ethynylpyridine. (2025). ChemSynthesis. [Link]

  • Synthesis of 4-membered heterocycles as fragments and bioisosteres. (2023). ACS Fall 2023 - Sessions. [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Sonogashira Coupling of 4-Chloro-2-ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Triple Threat" Substrate

4-Chloro-2-ethynylpyridine represents a uniquely challenging class of substrates in cross-coupling chemistry. Unlike standard phenylacetylenes, this molecule introduces three simultaneous competing mechanisms that degrade yield:

  • Catalyst Poisoning: The pyridine nitrogen (

    
    ) is a strong 
    
    
    
    -donor capable of displacing phosphine ligands on Palladium, leading to catalyst deactivation (formation of unreactive
    
    
    species).
  • Accelerated Homocoupling: The electron-withdrawing nature of the 4-chloro and 2-pyridyl groups significantly increases the acidity of the terminal alkyne proton (

    
     vs 
    
    
    
    for Ph-CCH). This accelerates the Copper-catalyzed Glaser homocoupling (dimerization) relative to the desired cross-coupling.
  • Electronic Mismatch: The electron-deficient ring slows the transmetallation step in the catalytic cycle.

This guide moves beyond standard textbook conditions, utilizing kinetic data and industrial scale-up precedents (e.g., Wyeth Research protocols) to provide a high-fidelity optimization strategy.

Critical Parameter Optimization

The Catalyst System: Ligand Bite Angle Matters

Standard catalysts like


 or 

are often insufficient for pyridines. The monodentate

ligands are easily displaced by the high local concentration of the pyridine substrate.

Recommendation: Use Pd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride).

  • Why: The bidentate dppf ligand has a large bite angle and chelates the Pd center strongly. This "lock" prevents the pyridine nitrogen from displacing the ligand, keeping the catalyst active in the catalytic cycle.

The Copper Dilemma: Controlling the "Glaser" Side-Reaction

Copper(I) Iodide (CuI) accelerates the reaction by forming a copper-acetylide intermediate. However, in the presence of trace oxygen, CuI rapidly converts this compound into its dimer (1,4-bis(4-chloropyridin-2-yl)buta-1,3-diyne).

Strategy A: The "Slow Addition" Protocol (Recommended) Instead of adding the alkyne all at once, add it dropwise to the reaction mixture containing the Aryl Halide, Pd, and Cu. This keeps the concentration of free copper-acetylide low, statistically favoring the cross-coupling over dimerization.

Strategy B: Copper-Free Variant If dimerization exceeds 15%, remove CuI entirely.

  • Substitute: Increase Pd loading to 3-5 mol% and use a stronger base (e.g.,

    
     or Piperidine) in a polar solvent (DMSO or DMF) to facilitate direct carbopalladation.
    
Solvent & Base Matrix
  • Solvent: THF or MeCN (Acetonitrile). Avoid DMF if possible, as it can coordinate to Pd at high temperatures, compounding the pyridine poisoning effect. However, if solubility is an issue, DMF is acceptable with Pd(dppf).

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) .

    • Note: The 4-chloro group makes the ring susceptible to Nucleophilic Aromatic Substitution (

      
      ) if harsh bases (like hydroxide or alkoxides) are used at high temperatures. Stick to amine bases.
      

Mechanistic Failure Analysis

The following diagram illustrates the competitive pathways determining your yield.

SonogashiraPathways Start This compound Cu_Acetylide Cu-Acetylide (Intermediate) Start->Cu_Acetylide Deprotonation (+Base) Dead_Cat Inactive Pd-Pyridine Complex Start->Dead_Cat Direct Binding to Pd Cu CuI Catalyst Pd Pd(dppf)Cl2 Product Desired Coupled Product (High Yield) Cu_Acetylide->Product + Ar-X / Pd Cycle Dimer Glaser Dimer (Impurity) Cu_Acetylide->Dimer + O2 (Fast!) Path_Good Transmetallation to Pd-Ar Path_Bad1 O2 / Oxidation Path_Bad2 N-Coordination (Poisoning)

Figure 1: Competitive reaction pathways. Green arrows indicate the desired cycle; red dashed lines indicate yield-loss mechanisms.

Optimized Experimental Protocol

Objective: Coupling this compound (1.05 equiv) with Aryl Iodide (1.0 equiv).

Reagents
ComponentSpecificationRole
Catalyst Pd(dppf)Cl₂[1][2][3][4][5]·CH₂Cl₂ (2-3 mol%)Resists N-poisoning
Co-Catalyst CuI (1-2 mol%)Activator (Keep low!)
Base Triethylamine (3.0 equiv)HCl Scavenger
Solvent THF or MeCN (Degassed)Medium
Step-by-Step Procedure
  • Degassing (Crucial):

    • Solvents and liquid bases must be sparged with Argon/Nitrogen for at least 30 minutes before use.

    • Why: The electron-deficient alkyne homocouples rapidly with trace

      
      .
      
  • Reactor Charge:

    • Add Aryl Iodide (1.0 equiv), Pd(dppf)Cl₂ (0.02 equiv), and CuI (0.01 equiv) to the reaction vessel.

    • Seal and purge with Argon x3.

    • Add degassed Solvent and Triethylamine via syringe.

  • Controlled Addition (The Yield Booster):

    • Dissolve this compound (1.05 equiv) in a separate vial of degassed solvent.

    • Heat the main reaction vessel to 60°C.

    • Slowly add the alkyne solution via syringe pump or dropwise over 30–60 minutes.

    • Why: Keeps the instantaneous concentration of Cu-acetylide low, starving the homocoupling pathway.

  • Monitoring:

    • Monitor via HPLC/UPLC. Look for the disappearance of Aryl Iodide.

    • Note: If the reaction stalls at 80% conversion, do not add more alkyne immediately. Add 0.5 mol% fresh Pd catalyst first.

  • Workup:

    • Filter through a pad of Celite to remove Pd/Cu.

    • Wash with EDTA solution or aqueous

      
       (9:1) to sequester Copper (prevents blue/green contamination).
      

Troubleshooting & FAQs

Q1: I see a large amount of a specific impurity eluting just after my product. What is it?

A: This is almost certainly the Glaser Dimer (bis-diyne).

  • Diagnosis: Check the Mass Spec for

    
    .
    
  • Fix: Your system has oxygen leaks. Switch from "sparging" to "Freeze-Pump-Thaw" degassing. Implement the "Slow Addition" protocol described in Section 4.

Q2: The reaction turns black immediately and yield is <10%.

A: "Pd Black" precipitation. The catalyst has aggregated and deactivated.

  • Cause: The this compound might be coordinating too aggressively, or the temperature is too high for the ligand stability.

  • Fix: Switch to Pd(dppf)Cl₂ . If already using it, lower temperature to 50°C and increase solvent volume (dilution helps prevent aggregation).

Q3: Can I couple at the 4-Chloro position instead?

A: Not under these conditions.

  • Standard Sonogashira conditions (Pd/Cu/Amine/60°C) will not activate the aryl chloride at the 4-position, especially with the 2-ethynyl group present.

  • Warning: If you use specialized "Buchwald" precatalysts (e.g., XPhos Pd G2) and high heat (>100°C) to force the reaction, you risk polymerizing the alkyne.

Q4: My product is contaminated with a "de-iodinated" version of the starting aryl halide.

A: This is a reduction side-product.

  • Cause: Often caused by excessive heating in the presence of triethylamine and formate impurities, or hydride transfer from the solvent.

  • Fix: Reduce temperature. Ensure the alkyne is in slight excess (1.05 equiv) so the oxidative addition complex intercepts the alkyne faster than it undergoes reduction.

References

  • Chinchilla, R., & Nájera, C. (2007).[4] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Anderson, K. W., et al. (2003). The Selective Reaction of Aryl Halides with Terminal Alkynes in the Presence of other Halides.[6] Journal of the American Chemical Society. (Foundational work on halide selectivity).

  • Tellers, D. M., et al. (2010). Process Development of a Sonogashira Coupling for the Synthesis of a mGluR5 Antagonist (GRN-529). Organic Process Research & Development, 14(2). (Specifically details 2-ethynylpyridine coupling on 7kg scale).

  • Plenio, H. (2008). The Sonogashira Coupling: A Review of the Recent Developments. Angewandte Chemie International Edition. (Source for Copper-free variants).
  • Tyagi, P., et al. (2022). Towards novel tacrine analogues: Pd(dppf)Cl2 catalyzed improved synthesis.[3] RSC Advances. (Specific protocol for Pd(dppf)Cl2 with pyridines). Link

Sources

strategies for selective reaction at the ethynyl vs. chloro position

Author: BenchChem Technical Support Team. Date: February 2026

TICKET #402: Strategy for Orthogonal Functionalization of Ethynyl-Chloroarenes Status: Open Assigned To: Senior Application Scientist, Dr. Aris Thorne Priority: High (Blocker for Lead Optimization)

Executive Summary & Decision Matrix

User Query: "I have a scaffold containing both a terminal ethynyl group (


) and a chloro group (

). How do I react one without destroying the other?"

The Core Conflict: This is a classic chemoselectivity problem.

  • The Ethynyl Group: Acts as a nucleophile (via Sonogashira copper-acetylide formation) or a Lewis-basic ligand that can poison Palladium catalysts. Its proton is acidic (

    
    ), making it susceptible to deprotonation by bases used in Suzuki/Buchwald couplings (
    
    
    
    ,
    
    
    ), leading to polymerization or Glaser homocoupling.
  • The Chloro Group: An electrophile. It requires oxidative addition by a metal catalyst (Pd, Ni). However, terminal alkynes often react faster with Pd/Cu systems than aryl chlorides do, or they interfere with the catalytic cycle required to activate the chloride.

The Golden Rule:

  • To react the Alkyne (keep Cl): Use standard Sonogashira conditions but tune the temperature and ligand to prevent C-Cl activation.

  • To react the Chloride (keep Alkyne): PROTECT THE ALKYNE. Attempting metal-catalyzed cross-coupling on a free ethynyl chloride is high-risk and rarely scalable.

Visual Strategy Selector

SelectivityStrategy Start Substrate: Ethynyl-Chloroarene Goal What is your target? Start->Goal PathA Target: Ethynyl Group (Derivatize the Alkyne) Goal->PathA Functionalize Alkyne PathB Target: Chloro Group (Derivatize the Ring) Goal->PathB Functionalize Ring MethodA Method: Sonogashira Coupling PathA->MethodA DecisionB Is the Ring Electron Deficient? (e.g., Pyridine, Nitro) PathB->DecisionB RiskA Risk: C-Cl Activation MethodA->RiskA SolA Solution: Low Temp (RT), Low Pd Loading, Avoid bulky alkyl-phosphines RiskA->SolA MethodB1 Method: SNAr (Nucleophilic Subst.) DecisionB->MethodB1 Yes (Activated) MethodB2 Method: Pd-Catalysis (Suzuki/Buchwald) DecisionB->MethodB2 No (Neutral/Rich) Blocker CRITICAL FAILURE: Base deprotonates Alkyne. Pd coordinates Alkyne. MethodB2->Blocker Direct Attempt FixB Mandatory Protocol: 1. Protect Alkyne (TMS) 2. React Chloride 3. Deprotect (TBAF) Blocker->FixB Correct Workflow

Caption: Decision tree for orthogonal functionalization. Note that direct Pd-catalysis on the chloride with a free alkyne is a "dead end" (Blocker) requiring protection strategies.

Module A: Targeting the Ethynyl Group (Preserving the Chloride)

Objective: Attach a group to the alkyne (Sonogashira) or click it (CuAAC) without touching the Chlorine.

The Science: Aryl chlorides are "sluggish" electrophiles. Oxidative addition of Pd into a C-Cl bond is the rate-limiting step and usually requires electron-rich, bulky ligands (like Buchwald phosphines or NHCs) and elevated temperatures (>60°C). Conversely, the Sonogashira transmetallation (Copper-acetylide to Palladium) occurs readily at room temperature. By keeping the system "lazy" toward oxidative addition, you achieve perfect selectivity.

Protocol (Standard Operating Procedure):

  • Catalyst: Use

    
     or 
    
    
    
    .
    • Why: Triphenylphosphine is a "weak" ligand. It is not electron-rich enough to easily activate the C-Cl bond at moderate temperatures [1].

  • Co-Catalyst:

    
     (5-10 mol%).
    
  • Base/Solvent:

    
     or 
    
    
    
    in
    
    
    or
    
    
    .
  • Temperature: Strictly Room Temperature (20-25°C).

    • Warning: Heating above 50°C increases the risk of the Pd catalyst inserting into the C-Cl bond.

Troubleshooting Matrix:

SymptomDiagnosisCorrective Action
Glaser Coupling (Alkyne Dimer) Oxygen presence. Cu-acetylides oxidize to diynes in air.Degas solvents rigorously (sparge with Ar for 15 min). Keep CuI loading low (<5%).
Reaction Stalls Catalyst poisoning by alkyne or insufficient transmetallation.[1]Add slightly more CuI. Ensure the alkyne is not "starving" the Pd (keep alkyne:halide ratio 1:1).
C-Cl Activation Observed Ligand is too active or Temp too high.Switch to

. Do not use SPhos, XPhos, or

(these are designed to eat chlorides).

Module B: Targeting the Chloride (Preserving the Alkyne)

Objective: Perform a Suzuki, Heck, or Buchwald-Hartwig reaction on the Cl, leaving the


 ready for later use.

The Problem: This is the most frequent point of failure in our user tickets.

  • Issue 1 (Acidity): Suzuki coupling requires base (e.g.,

    
    ). The terminal alkyne (
    
    
    
    ) will be partially deprotonated, forming a metal-acetylide that can interfere with the cycle or polymerize.
  • Issue 2 (Poisoning): Terminal alkynes coordinate strongly to

    
    , occupying sites needed for the aryl chloride oxidative addition.
    
Strategy 1: The "Gold Standard" (Protection-Deprotection)

Reliability: 99% | Throughput: Medium

Do not waste weeks optimizing a "direct" reaction. Protect the alkyne.

  • Step 1: Protection.

    • Reagent: TMS-Cl (Trimethylsilyl chloride) + n-BuLi (at -78°C) OR LiHMDS.

    • Result: Ethynyl becomes

      
      . The proton is gone; the group is sterically shielded.
      
  • Step 2: The Reaction at Cl.

    • Now you can use aggressive conditions (e.g.,

      
      , XPhos, 
      
      
      
      , 100°C) to engage the aryl chloride. The TMS-alkyne is inert to these conditions.
  • Step 3: Deprotection.

    • Reagent:

      
       in MeOH (mild) or TBAF in THF (fast).
      
    • Result: Clean ethynyl product.

Strategy 2: The "Direct" Route (Only for Activated Rings)

Reliability: 40% | Throughput: High

If the Chloro group is on an electron-deficient ring (e.g., 2-chloro-3-nitropyridine), you can bypass Pd catalysis entirely using Nucleophilic Aromatic Substitution (


).
  • Mechanism: The ring is so electron-poor that a nucleophile (amine, thiol, alkoxide) can displace the Chloride directly.

  • Selectivity:

    
     does not require Pd, so the alkyne doesn't poison anything. However, the base must be weak enough not to deprotonate the alkyne.
    
  • Protocol: Use a nucleophile (e.g., morpholine) with a non-nucleophilic base (DIPEA) in NMP at 80°C.

Mechanistic Visualization (Why Direct Coupling Fails)

This diagram illustrates the competition in the catalytic cycle when attempting to react the Chloride in the presence of a free Alkyne.

FailureMode Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Into C-Cl) Pd0->OxAdd Slow (C-Cl is strong) Coordination π-Coordination (Pd-Alkyne Complex) Pd0->Coordination Cycle Catalytic Cycle (Suzuki/Buchwald) OxAdd->Cycle Product Desired Product Cycle->Product Alkyne Free Alkyne (-C≡CH) Alkyne->Pd0 Fast (Poisoning) Deprotonation Base Deprotonation (Formation of Acetylide) Alkyne->Deprotonation + Base (K2CO3) SideRxn Side Reactions: - Homocoupling - Catalyst Death Coordination->SideRxn Deprotonation->SideRxn

Caption: The "Trap." Free alkynes intercept the Pd(0) catalyst faster than the catalyst can break the C-Cl bond, leading to poisoning or side reactions.

Frequently Asked Questions (FAQ)

Q: Can I use a Sonogashira reaction to couple the Cl position if I already have an ethynyl group? A: No. If you try to react the Cl with another alkyne, the Pd catalyst will likely activate your intrinsic ethynyl group first (or simultaneously), leading to a mess of oligomers. You must protect your intrinsic ethynyl group with TMS before attempting a Sonogashira at the Cl position.

Q: I read a paper about "protecting-group-free" coupling. Should I try it? A: Proceed with extreme caution. These methods often rely on highly specific substrates or exotic ligands (like Buchwald's biaryl phosphines tuned to extreme steric bulk) to favor C-Cl insertion over alkyne coordination [2]. For a drug discovery campaign where time is money, the 2-step protection route is faster than 2 weeks of failed optimization.

Q: What is the best protecting group? TMS or TIPS? A:

  • TMS (Trimethylsilyl): Cheap, easy to put on, very easy to take off (sometimes too easy—can fall off on silica gel). Best for short sequences.

  • TIPS (Triisopropylsilyl): Much more robust. Survives basic conditions better. Use this if you have 3-4 synthetic steps before you need to deprotect.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.[2] Chemical Reviews, 107(3), 874-922.

  • Guram, A. S., et al. (2025).[3] Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

Sources

optimizing temperature and reaction time for 4-Chloro-2-ethynylpyridine couplings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CP-4Cl-2EP-OPT
Subject: Optimizing Temperature & Reaction Time for Sonogashira/Click Chemistries
Status: Resolved / Guide Available

Executive Summary

You are working with 4-Chloro-2-ethynylpyridine , a scaffold that presents a unique "reactivity paradox." The 2-ethynyl group is your primary nucleophile, but the 4-chloro substituent exerts a strong electron-withdrawing effect (inductive effect,


). This makes the terminal alkyne proton significantly more acidic (

~23-24) than phenylacetylene (

~28), accelerating the reaction but drastically increasing the risk of Glaser homocoupling (oxidative dimerization). Furthermore, the 4-Cl motif is a potential site for unwanted oxidative addition if temperatures breach the "thermal ceiling."

This guide defines the precise operational windows to maximize cross-coupling yield while suppressing dimerization and pyridine degradation.

Module 1: The Thermal Window (Temperature Optimization)

The "Goldilocks" Zone: 25°C – 55°C

Unlike standard aryl alkynes which often require heating to 80°C, this compound is thermally sensitive.

Temperature RangeReaction BehaviorRisk Assessment
0°C – 20°C Kinetic Stall. The transmetallation step (Cu

Pd) is rate-limiting.
High. Incomplete conversion; catalyst may precipitate before reaction completes.[1]
25°C – 50°C Optimal. Sufficient energy for Pd(II) turnover; C-Cl bond remains inert.[1]Low. Ideal balance of rate vs. chemoselectivity.
60°C – 80°C Side-Reaction Threshold. Homocoupling competes with cross-coupling.[1]Moderate. Acceptable only for unreactive aryl bromide partners.[1]
> 85°C Degradation Zone. C-Cl activation (

or Pd-insertion) and polymerization.[1]
Critical. High risk of "tarring" (polymerization) and loss of volatile starting material.[1]
Frequently Asked Questions

Q: Why does my reaction mixture turn black/tarry above 60°C? A: This is likely polymerization initiated by the pyridine nitrogen or the alkyne itself.[1] The 4-chloro group makes the pyridine ring electron-deficient, increasing susceptibility to nucleophilic attack by the amine base at high temperatures (


 pathway). Additionally, terminal alkynes on heterocycles are prone to thermal polymerization.[1] Keep T < 55°C  to preserve the scaffold.

Q: Can I heat the reaction to force conversion of a sluggish aryl chloride partner? A: Proceed with extreme caution. If you heat to activate the partner's C-Cl bond, you risk activating the 4-chloro group on your pyridine, leading to oligomerization.

  • Solution: Instead of heat, switch to a more active catalyst system (e.g., Pd(dppf)Cl₂ or XPhos-Pd-G2 ) that works at lower temperatures, rather than applying thermal force.

Module 2: Temporal Dynamics (Reaction Time)

The Kinetic Profile

For this compound, "longer" is not always "better." The electron-deficient nature of the ring accelerates the initial oxidative addition (if the pyridine is the halide) or the copper cycle (if pyridine is the alkyne).

  • Standard Run Time: 2 – 6 hours.[1]

  • The "Diminishing Returns" Point: 8 hours.[1]

Q: My yield stalled at 60% after 4 hours. Should I run it overnight (24h)? A: Generally, no . If the reaction stalls, it is usually due to catalyst death (Pd black formation) or ligand oxidation , not slow kinetics.

  • Diagnostic: Check the color.[1][2] If the solution has precipitated a fine black powder (Pd metal), the catalytic cycle is dead. Adding more time does nothing but invite side reactions.[1]

  • Fix: Add a second "spike" of catalyst (1 mol%) and fresh ligand after 4 hours, rather than just waiting.

Module 3: Troubleshooting Side Reactions

The "Glaser" Menace (Homocoupling)

The most common failure mode with this compound is the formation of the 1,3-diyne dimer (Glaser product), often mistaken for the product on TLC due to similar polarity.

Q: I see a new spot on TLC that is very close to my product, but the mass spec shows [2M-2]. What is it? A: This is the homocoupled dimer .[1] The 4-Cl group makes the alkyne proton acidic, facilitating rapid copper acetylide formation. In the presence of trace oxygen, this Cu-acetylide oxidizes to the dimer rather than transmetallating to the Palladium.

Visualizing the Competition:

ReactionPathways Start This compound Cu_Cycle Cu-Acetylide Species Start->Cu_Cycle Base/CuI Pd_Cycle Pd-Catalyst (Cross Coupling) Cu_Cycle->Pd_Cycle Transmetallation (No O2) Dimer Glaser Dimer (Unwanted) Cu_Cycle->Dimer Oxidation O2_Leak Trace Oxygen (O2) O2_Leak->Dimer Product Desired Sonogashira Product Pd_Cycle->Product Reductive Elim.

Figure 1: The kinetic competition between the desired Cross-Coupling path (Green) and the parasitic Glaser Homocoupling path (Red), driven by oxygen leakage.

Module 4: Optimized Experimental Protocol

Objective: Coupling this compound with an Aryl Iodide.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Partner: Aryl Iodide (1.1 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

  • Co-Catalyst: CuI (2 mol%) — Keep low to minimize dimerization.

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:3 ratio).[1]

Step-by-Step Procedure:

  • The "Freeze-Pump-Thaw" (Critical): Do not just bubble nitrogen. The acidity of this alkyne makes it hypersensitive to

    
    .[1]
    
    • Place the solvent (THF/Et₃N) in the flask.[1]

    • Freeze with liquid

      
      , apply vacuum, thaw under Argon.[1] Repeat 3x.
      
  • Reagent Addition:

    • Add the Aryl Iodide, Pd-catalyst, and CuI under a positive stream of Argon.

    • Add the this compound last (as a solution in degassed THF) via syringe pump or dropwise addition over 15 minutes.

    • Why? Keeping the alkyne concentration low relative to the catalyst favors cross-coupling over self-coupling.

  • Reaction:

    • Stir at 35°C for 4 hours.

    • Monitor via TLC.[1]

  • Workup:

    • Filter through a celite pad (removes Pd/Cu salts).[1]

    • Concentrate gently (Rotovap bath < 40°C).[1] The product may be volatile or thermally unstable.[1]

Decision Matrix: Troubleshooting Flowchart

Use this logic flow to diagnose yield issues immediately.

Troubleshooting Problem Low Yield / Failure CheckColor Check Reaction Color Problem->CheckColor BlackPrecip Black Precipitate? CheckColor->BlackPrecip Tarry Thick Tar/Gunk? CheckColor->Tarry Soln1 Cat. Decomposition. Action: Increase Ligand (PPh3) or Degas Better. BlackPrecip->Soln1 Yes Soln3 Glaser Coupling. Action: Strict O2 Exclusion Add Alkyne Slowly. BlackPrecip->Soln3 No (Clear/Brown) Soln2 Polymerization. Action: Lower Temp (<50°C) Dilute Concentration. Tarry->Soln2 Yes

Figure 2: Diagnostic flow for identifying failure modes based on visual cues.

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922. Link

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000).[1] Acetylenic Coupling: A Powerful Tool in Molecular Construction.[1] Angewandte Chemie International Edition, 39(15), 2632-2657. Link

  • Glaser, C. (1869).[1][3] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. Link

  • BenchChem. (n.d.).[1] this compound Product & Reactivity Data. Link

Sources

Technical Support Center: Synthesis of 4-Chloro-2-ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis of 4-Chloro-2-ethynylpyridine , a critical scaffold in medicinal chemistry (e.g., for mGluR5 modulators or kinase inhibitors). It addresses the specific challenges of regioselective cross-coupling on polyhalogenated heterocycles.

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Regioselectivity & Stability in Sonogashira Couplings

Route Selection & Strategy

User Query: I have both 2,4-dichloropyridine and 2-bromo-4-chloropyridine. Which starting material should I use to minimize side products?

Technical Insight: While 2,4-dichloropyridine (2,4-DCP) is cost-effective, 2-bromo-4-chloropyridine is the superior starting material for high-purity applications.

  • The Mechanism: Palladium-catalyzed oxidative addition is sensitive to bond dissociation energy (BDE). The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol).

  • The Selectivity: In 2,4-DCP, both halogens are chlorides. Although the C2-position is electronically activated (inductive effect of Nitrogen) and can direct Pd insertion via coordination, the reactivity difference between C2-Cl and C4-Cl is narrow. This often leads to ~10–15% bis-coupled byproduct or difficult-to-separate regioisomers.

  • The Solution: Using 2-bromo-4-chloropyridine exploits the large reactivity gap between Br and Cl, ensuring exclusive coupling at the C2 position under mild conditions.

Comparison of Starting Materials[1][2][3][4]
Feature2,4-Dichloropyridine2-Bromo-4-chloropyridine
Primary Reactivity C2-Cl (Electronic activation)C2-Br (Bond weakness)
Regioselectivity Moderate (Risk of C4 coupling)Excellent (>98:2)
Reaction Temp Requires heat (60–80 °C)Room Temperature (20–25 °C)
Cost LowHigh
Rec. Use Case Large-scale/Process ChemMedChem/Library Synthesis

Troubleshooting Guide (Q&A)

Phase 1: The Sonogashira Coupling

Q: My reaction stalls at 60% conversion, and the solution turns black. Adding more catalyst doesn't help. What is happening? A: You are experiencing "Pd-Black" precipitation , likely caused by catalyst poisoning or ligand dissociation.

  • Root Cause: Pyridine nitrogens are excellent ligands. The substrate (or product) can displace the phosphine ligands on the Pd center, forming an inactive Pd(Pyridine)_n complex that aggregates into Pd-black.

  • Solution:

    • Switch Ligands: Move from Pd(PPh3)4 to PdCl2(PPh3)2 or Pd(dppf)Cl2 . Bidentate ligands (dppf) resist displacement by the pyridine nitrogen.

    • Protect the Alkyne: Ensure you are using Trimethylsilylacetylene (TMSA) , not free acetylene. The bulky TMS group prevents side reactions and improves catalyst turnover.

    • Oxygen Exclusion: "Stalling" is often due to oxygen leaking in, which oxidizes the phosphine ligand. Sparge solvents with Argon for 20 minutes, not just sonication.

Q: I see a major side product with double the molecular weight of the alkyne. Is this the bis-coupled pyridine? A: Likely not. This is the Glaser Homocoupling product (TMS-C≡C–C≡C-TMS), formed by the oxidative dimerization of the alkyne.

  • Diagnostic: Check LCMS.[1][2] If you see a peak corresponding to the alkyne dimer, your system has Oxygen.

  • Fix:

    • Rigorous degassing (freeze-pump-thaw is best).

    • Reduce Copper loading (use 1–2 mol% CuI instead of 5–10%).

    • Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide.

Q: Can I couple the free ethynyl group directly to avoid deprotection? A: Not recommended. Direct coupling with acetylene gas or ethynylmagnesium bromide on this substrate is prone to:

  • Polymerization: 2-ethynylpyridines are unstable and polymerize (turn into black tar) upon concentration.

  • Bis-coupling: The product (terminal alkyne) is more reactive than acetylene gas, leading to Pyridine-C≡C-Pyridine species.

  • Protocol: Always synthesize the TMS-protected intermediate first.

Phase 2: Deprotection & Isolation

Q: Upon deprotection with TBAF, my product turns into a black gum. How do I isolate the free alkyne? A: this compound is chemically unstable in its terminal form due to the electron-deficient pyridine ring making the alkyne proton highly acidic and prone to self-reaction.

  • Alternative Reagent: Avoid TBAF (which introduces basic fluoride ions that can trigger polymerization). Use K2CO3 in MeOH/CH2Cl2 at 0 °C .

  • Workup: Do not concentrate to dryness. Keep the product in solution (e.g., dilute in DCM or Toluene) and store at -20 °C. If you must isolate, use a short silica plug immediately and store under Argon in the freezer.

Visualizing the Regioselectivity

The following diagram illustrates the kinetic competition between the C2 and C4 positions and the role of the halogen leaving group.

Regioselectivity Start_Br 2-Bromo-4-chloropyridine (Preferred Substrate) Pd_OxAdd Oxidative Addition (Pd0) Start_Br->Pd_OxAdd Br > Cl (High Selectivity) Start_Cl 2,4-Dichloropyridine (Alternative Substrate) Start_Cl->Pd_OxAdd Cl vs Cl (Compromised) Path_C2 C2 Insertion (Fast: Inductive/Chelation) Pd_OxAdd->Path_C2 Major Pathway Path_C4 C4 Insertion (Slow: Steric/Electronic) Pd_OxAdd->Path_C4 Minor Pathway Prod_TMS 4-Chloro-2-(TMS-ethynyl)pyridine (Target Intermediate) Path_C2->Prod_TMS + TMS-Acetylene Side_C4 2-Chloro-4-(TMS-ethynyl)pyridine (Regioisomer) Path_C4->Side_C4 Side_Bis 2,4-Bis(ethynyl)pyridine (Over-reaction) Prod_TMS->Side_Bis Excess Alkyne / High Temp

Caption: Kinetic pathway analysis showing the superior selectivity of the Bromo-substrate (Green path) versus the risk of regioisomers with the Dichloro-substrate (Red path).

Optimized Experimental Protocol

Objective: Synthesis of 4-Chloro-2-((trimethylsilyl)ethynyl)pyridine.

Reagents:

  • 2-Bromo-4-chloropyridine (1.0 equiv)

  • Ethynyltrimethylsilane (TMSA) (1.2 equiv)

  • PdCl2(PPh3)2 (2 mol%) — Preferred over Pd(PPh3)4 for stability.

  • CuI (1 mol%)

  • Triethylamine (Et3N) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (Degassed)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask. Cool to room temperature under Argon flow.

  • Charging: Add 2-Bromo-4-chloropyridine, PdCl2(PPh3)2, and CuI. Cap with a septum.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed THF via syringe. Stir until solids are mostly dissolved.

  • Base/Alkyne Addition: Add Et3N followed by the slow dropwise addition of TMSA via syringe.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Note: If using 2,4-DCP, heat to 60 °C is required.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting bromide.

  • Workup: Filter through a celite pad to remove Pd/Cu salts. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica, 0-5% EtOAc in Hexanes).

    • Result: Pale yellow solid or oil.

Deprotection (Only perform immediately before use):

  • Dissolve TMS-intermediate in MeOH.

  • Add K2CO3 (0.5 equiv) at 0 °C. Stir for 30 min.

  • Dilute with Et2O, wash with water, dry over Na2SO4.

  • Store in solution if possible.

References

  • Regioselectivity in Halopyridines

    • Title: Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogen
    • Source:J. Am. Chem. Soc.[3][4]2007 , 129, 12664–12665.[4]

    • URL:[Link]

  • Sonogashira Protocol & Catalyst Choice

    • Title: Sonogashira Coupling of 2-Bromo-4-iodopyridine (Analogous reactivity pattern I > Br > Cl).[5]

    • Source: BenchChem Technical Guides.[6]

  • Stability of Ethynylpyridines

    • Title: Synthesis and properties of ethynylpyridines.
    • Source:Chem. Rev.2004, 104, 2199.
    • URL:[Link]

  • General Sonogashira Troubleshooting

    • Title: Sonogashira Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[7]

    • URL:[Link]

Sources

Technical Support Center: Stability & Handling of 4-Chloro-2-ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-ethynylpyridine (CAS: 1010115-57-7) presents a "dual-threat" stability profile due to the conflicting electronic demands of its functional groups. The molecule contains an electron-deficient pyridine ring susceptible to nucleophilic attack (at C4) and a terminal alkyne susceptible to hydration (acidic) or oxidative coupling (basic).

Critical Warning: This compound is prone to intermolecular self-quaternization (polymerization) when stored as a free base. It should ideally be stored as a hydrochloride salt or kept in solution at low temperatures.

Part 1: Acidic Conditions (The Hydration Trap)

The Issue: "My product turned into a ketone."

Users frequently report the disappearance of the characteristic alkyne stretch (


) and the appearance of a carbonyl signal (

) after exposure to acidic aqueous media or prolonged storage in unbuffered protic solvents.
Root Cause Analysis: Acid-Catalyzed Hydration

While the pyridine nitrogen protonates first (


), excess acid drives the protonation of the terminal alkyne. This follows a Markovnikov addition pathway, leading to the formation of 4-chloro-2-acetylpyridine .

Mechanism:

  • N-Protonation: Pyridine

    
     Pyridinium (Ring becomes highly electron-withdrawing).
    
  • Alkyne Protonation: The

    
    -bond attacks a proton, forming a vinyl cation.
    
  • Nucleophilic Attack: Water attacks the cation.

  • Tautomerization: The resulting enol rearranges to the more stable ketone (acetyl group).

Troubleshooting & Remediation
SymptomDiagnosisImmediate ActionPrevention
Loss of Alkyne NMR Signal Hydration to ketoneIrreversible. Discard batch.Exclude water.[1][2][3][4][5] Use anhydrous acids (e.g., HCl in Dioxane) if salt formation is required.
Precipitate Formation Pyridinium Salt FormationValid product state.Verify identity via melting point. This is the preferred storage form.
Black Tar/Gunk Acid-catalyzed PolymerizationPolymerization of alkyne.Store at -20°C. Add radical inhibitor (e.g., BHT) if compatible.
Visualizing the Pathway (DOT Diagram)

AcidStability cluster_0 Safe Zone Start 4-Chloro-2- ethynylpyridine Protonated Pyridinium Salt (Stable Storage Form) Start->Protonated + H+ (Stoichiometric) VinylCat Vinyl Cation Intermediate Protonated->VinylCat + Excess H+ Enol Enol Intermediate VinylCat->Enol + H2O Ketone 4-Chloro-2- acetylpyridine (Degradation Product) Enol->Ketone Tautomerization

Figure 1: Acidic degradation pathway showing the transition from stable salt to irreversible hydration product.

Part 2: Basic Conditions (The Substitution & Dimerization Trap)

The Issue: "I lost the Chlorine" or "I see a dimer."

In basic media, two distinct failure modes occur depending on the nature of the base (nucleophilic vs. non-nucleophilic) and the presence of oxygen.

Root Cause Analysis
  • Nucleophilic Aromatic Substitution (

    
    ):  The 4-position of pyridine is electronically analogous to the para-position of nitrobenzene. The nitrogen atom withdraws density, activating C4.[6] If the base is nucleophilic (e.g., 
    
    
    
    ,
    
    
    ), it will displace the Chloride.
  • Glaser Coupling: Terminal alkynes are acidic (

    
    ). In the presence of base, trace copper, and oxygen, they dimerize to form 1,4-bis(4-chloropyridin-2-yl)buta-1,3-diyne .
    
  • Self-Quaternization (The "Free Base" Risk): As a free base, the pyridine nitrogen of one molecule can attack the C4 position of another, displacing chloride and forming a polymer.

Troubleshooting & Remediation
ObservationChemical MechanismCorrective Protocol
Product is water-soluble (unexpected)

Hydrolysis (Cl

OH). Product is now a pyridone.
Stop: Do not use hydroxide bases. Switch: Use hindered amine bases (DIPEA) or inorganic carbonates (

) in aprotic solvents.
Mass Spec shows 2x Mass - 2 Glaser Coupling (Dimerization).Degas solvents thoroughly (sparge with Ar/N2). Remove trace metals or add chelators.
Insoluble solid forms in neat oil Intermolecular Polymerization.Never store as neat free base. Keep in dilute solution or convert to HCl salt immediately.
Visualizing the Pathway (DOT Diagram)

BasicStability Start 4-Chloro-2- ethynylpyridine Deprotonated Acetylide Anion Start->Deprotonated Base (pK_a > 25) Meisenheimer Meisenheimer Complex Start->Meisenheimer Nucleophile (OH-, OR-) Polymer Polymer (Self-Quaternization) Start->Polymer Free Base Storage (Intermolecular Attack) Dimer Glaser Dimer (Bis-diyne) Deprotonated->Dimer Cu(cat) + O2 Hydrolyzed 4-Hydroxypyridine/ Pyridone Meisenheimer->Hydrolyzed - Cl-

Figure 2: Basic degradation pathways highlighting the competition between dimerization, substitution, and polymerization.

Part 3: Recommended Handling Protocols

Protocol A: Safe Generation of Free Base

Use this only immediately before a reaction (e.g., Sonogashira coupling).

  • Suspend: Suspend the HCl salt of this compound in Dichloromethane (DCM) .

  • Wash: Wash rapidly with cold, saturated Sodium Bicarbonate (

    
    ) . Do not use NaOH.
    
  • Dry: Dry the organic layer over

    
      (Magnesium Sulfate) for < 5 minutes.
    
  • Use: Filter and use the solution immediately. Do not concentrate to dryness. Concentration increases the rate of self-quaternization.

Protocol B: Long-Term Storage
  • Form: Hydrochloride Salt (Solid).

  • Atmosphere: Argon or Nitrogen (sealed).

  • Temperature: -20°C.

  • Light: Protect from light (amber vial) to prevent photolytic radical formation on the alkyne.

References

  • Reactivity of 4-Chloropyridines

    • Mechanism:[4][7][8][9] The electron-withdrawing nitrogen activates the 4-position for nucleophilic attack.

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for pyridine reactivity).
    • Context: Explains the susceptibility to under basic conditions.
  • Acid-Catalyzed Hydration of Alkynes

    • Mechanism:[4][7][8][9] Electrophilic addition of water via vinyl cation.

    • Source: "Acid Catalyzed Hydration."[4][7][10][11] Chemistry LibreTexts. Link

    • Context: Explains the conversion of the ethynyl group to an acetyl group in acidic media.
  • Glaser Coupling (Oxidative Homocoupling)

    • Mechanism:[4][7][8][9] Base-mediated dimerization in the presence of trace copper/oxygen.

    • Source: "Glaser Coupling."[3][12] Organic Chemistry Portal. Link

    • Context: Identifies the risk of dimer form
  • Stability of 4-Halopyridines (Self-Quaternization)

    • Mechanism:[4][7][8][9] Intermolecular attack of Pyridine-N on C-4-Halogen.

    • Source:ECHEMI - Reactivity of Chloropyridines.[6] Link

    • Context: Supports the critical warning regarding storage of the free base.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-2-ethynylpyridine and Other Halopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Halopyridines are a cornerstone of heterocyclic chemistry, serving as versatile precursors for the synthesis of a vast array of functionalized molecules, particularly in the pharmaceutical industry. Among these, 4-Chloro-2-ethynylpyridine stands out as a bifunctional reagent with distinct reactivity profiles at its chloro and ethynyl moieties. This guide provides an in-depth, objective comparison of the reactivity of this compound with other halopyridines in common palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and experimental data.

Understanding the Fundamentals of Halopyridine Reactivity

The reactivity of halopyridines in cross-coupling reactions is primarily dictated by two key factors: the nature of the halogen atom and its position on the pyridine ring. These factors directly influence the rate-determining step of many palladium-catalyzed cross-coupling cycles: the oxidative addition of the halopyridine to the palladium(0) complex.[1][2][3][4]

The Halogen Effect: A Matter of Bond Strength

The carbon-halogen (C-X) bond strength is a crucial determinant of reactivity.[2] Generally, the reactivity follows the trend:

I > Br > Cl >> F

This trend is inversely correlated with the C-X bond dissociation energies (BDEs).[5][6] The weaker C-I and C-Br bonds undergo oxidative addition more readily than the stronger C-Cl bond, often requiring milder reaction conditions and less sophisticated catalyst systems.[2] Fluoropyridines are typically unreactive in these reactions due to the very strong C-F bond.[7]

Positional Effects: The Influence of Pyridine's Electronics

The pyridine ring is electron-deficient, and this effect is most pronounced at the C2, C4, and C6 positions. This electron deficiency facilitates oxidative addition. Consequently, the general order of reactivity for the position of the halogen is:

C4(6) > C2 > C5 [7]

The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition.[7] The C2 position is also activated, while the C5 position is the least reactive.[7]

The Role of Substituents: Fine-Tuning Reactivity

The presence of other substituents on the pyridine ring can further modulate its reactivity. Electron-withdrawing groups (EWGs) generally increase the rate of oxidative addition by making the carbon atom of the C-X bond more electrophilic. Conversely, electron-donating groups (EDGs) can decrease the reactivity. The ethynyl group at the C2 position in this compound is an electron-withdrawing group, which is expected to enhance the reactivity of the C4-Cl bond.[8][9]

Comparative Reactivity in Key Cross-Coupling Reactions

Let's delve into a comparative analysis of this compound's reactivity in two of the most widely used cross-coupling reactions: Sonogashira and Suzuki-Miyaura coupling.

Sonogashira Coupling: A Direct Look at the Ethynyl Moiety

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds.[10] For this compound, this reaction can proceed in two ways: either by further functionalization of the existing ethynyl group or by coupling at the C4-Cl position.

When comparing the reactivity of the C4-Cl bond of this compound with other halopyridines in a Sonogashira coupling, we can predict the following reactivity order based on the principles outlined above:

  • 4-Iodo-2-ethynylpyridine > 4-Bromo-2-ethynylpyridine > this compound

The chloro-substituted compound will necessitate more forcing conditions (higher temperatures, more active catalysts, and stronger bases) to achieve comparable yields to its bromo and iodo counterparts.

The presence of the ethynyl group at the C2 position makes the C4 position more electron-deficient, thereby increasing the reactivity of the C4-Cl bond compared to 4-chloropyridine itself.

Below is a table summarizing the expected relative reactivity and typical conditions for the Sonogashira coupling of various 4-halopyridines.

HalopyridineRelative ReactivityTypical Catalyst SystemTypical Temperature (°C)
4-IodopyridineVery HighPd(PPh₃)₄ / CuIRoom Temperature - 60
4-BromopyridineHighPd(PPh₃)₄ / CuI or PdCl₂(PPh₃)₂ / CuI50 - 80
4-ChloropyridineModeratePd catalyst with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) / CuI80 - 120
This compound Moderate to High Pd catalyst with bulky, electron-rich phosphine ligands / CuI70 - 110

Experimental Protocol: Comparative Sonogashira Coupling of 4-Halopyridines

This protocol provides a general framework for comparing the reactivity of different 4-halopyridines in a Sonogashira coupling reaction with phenylacetylene.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A To a dried Schlenk tube, add: - 4-Halopyridine (1.0 mmol) - Phenylacetylene (1.2 mmol) - Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - CuI (10 mol%) - Base (e.g., Et₃N, 2.0 mmol) B Add degassed solvent (e.g., THF, 5 mL) A->B C Heat the reaction mixture to the desired temperature (e.g., 60°C for bromo/iodo, 100°C for chloro) B->C D Monitor reaction progress by TLC or GC-MS C->D E Quench the reaction with aqueous NH₄Cl D->E F Extract with an organic solvent (e.g., EtOAc) E->F G Purify by column chromatography F->G H Determine yield and compare reactivity G->H

Caption: Workflow for the comparative Sonogashira coupling of 4-halopyridines.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halide and an organoboron compound.[11][12] Similar to the Sonogashira coupling, the reactivity of halopyridines in the Suzuki reaction is highly dependent on the nature of the halogen.

When comparing this compound to other halopyridines, the same general reactivity trend holds true: iodo- and bromopyridines are significantly more reactive than their chloro counterparts.[2][13] The electron-withdrawing ethynyl group at the C2 position will again enhance the reactivity of the C4-Cl bond.

The table below provides a comparative overview of the expected performance of various halopyridines in Suzuki-Miyaura coupling.

HalopyridineRelative ReactivityTypical Catalyst SystemTypical Temperature (°C)
2-BromopyridineHighPd(OAc)₂ / PPh₃80 - 100
3-BromopyridineHigherPd(OAc)₂ / PPh₃80 - 100
2-ChloropyridineLowPd(OAc)₂ / Buchwald ligands100 - 130
3-ChloropyridineLowerPd(OAc)₂ / Buchwald ligands100 - 130
This compound Moderate Pd(OAc)₂ / Buchwald ligands 90 - 120

It is noteworthy that in some cases, the reactivity of 3-halopyridines can be higher than 2-halopyridines in Suzuki coupling.[13]

Experimental Protocol: Comparative Suzuki-Miyaura Coupling of Halopyridines

This protocol outlines a general procedure for comparing the reactivity of different halopyridines in a Suzuki-Miyaura coupling reaction with phenylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A To a reaction vessel, add: - Halopyridine (1.0 mmol) - Phenylboronic acid (1.5 mmol) - Base (e.g., K₂CO₃, 2.0 mmol) - Pd catalyst (e.g., Pd(OAc)₂, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) B Add degassed solvent (e.g., 1,4-dioxane/H₂O) A->B C Heat the reaction mixture to the desired temperature (e.g., 80°C for bromo, 110°C for chloro) B->C D Monitor reaction progress by LC-MS C->D E Dilute with water and extract with an organic solvent (e.g., ethyl acetate) D->E F Purify by flash chromatography E->F G Calculate yield and assess relative reactivity F->G

Caption: Workflow for the comparative Suzuki-Miyaura coupling of halopyridines.

Mechanistic Considerations: The Oxidative Addition Step

The difference in reactivity between the various halopyridines can be rationalized by examining the mechanism of the palladium-catalyzed cross-coupling reaction, specifically the oxidative addition step.

Oxidative_Addition cluster_legend Legend Pd0 Pd(0)L₂ Complex [Ar-Pd(II)(X)L₂] Pd0->Complex Oxidative Addition ArX Ar-X Product Coupled Product Complex->Product Transmetalation & Reductive Elimination L1 Ar = Pyridyl L2 X = Cl, Br, I L3 L = Ligand

Caption: Simplified catalytic cycle highlighting the oxidative addition step.

The rate of oxidative addition is influenced by the electron density at both the palladium center and the carbon atom of the C-X bond. A more electron-rich palladium(0) complex and a more electron-poor (electrophilic) aryl halide will lead to a faster reaction. The electron-withdrawing nature of the pyridine ring, especially at the C2 and C4 positions, makes the carbon of the C-X bond more susceptible to nucleophilic attack by the palladium catalyst.

Conclusion

In the landscape of synthetic chemistry, this compound emerges as a valuable and versatile building block. Its reactivity in cross-coupling reactions is a nuanced interplay of the inherent properties of the chlorine substituent, the electronic effects of the pyridine ring, and the activating influence of the C2-ethynyl group.

While less reactive than its bromo and iodo counterparts, the chloro substituent offers advantages in terms of cost and the potential for selective, sequential functionalization. The enhanced reactivity of the C4-Cl bond due to the C2-ethynyl group makes it a more attractive substrate than simple chloropyridines. By understanding the principles of halopyridine reactivity and carefully selecting the appropriate catalytic system, researchers can effectively harness the synthetic potential of this compound to construct complex molecular architectures. This guide serves as a foundational resource for making informed decisions in the design and execution of synthetic routes involving this and other halopyridines.

References

  • Tabor, D. P., et al. (2015). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 119(29), 8094–8102. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Mondal, B., & Bora, U. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 21(21), 5733-5764. [Link]

  • Named Reactions in Organic Chemistry. (2021, August 16). Suzuki Cross Coupling Reaction [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Levin, M. D., et al. (2017). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 19(16), 4283–4286. [Link]

  • Gest, A. M., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2936–2946. [Link]

  • Gronert, S. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(2), 451–460. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Retrieved from [Link]

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

  • MDPI. (2011). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and properties of poly-(2-ethynylpyridinium bromide) having propargyl side chains. Retrieved from [Link]

  • ChemRxiv. (2020). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

  • Royal Society of Chemistry. (1974). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Hexahydropyrimidines and 1,2,3,4-Tetrahydropyridines by Reaction of Ethyl Benzoylacetate with Formaldehyde and Primary Amines. Retrieved from [Link]

  • American Chemical Society. (1999). C−H and N−H Bond Dissociation Energies of Small Aromatic Hydrocarbons. Retrieved from [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Retrieved from [Link]

  • Canadian Science Publishing. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Retrieved from [Link]

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  • Journal of Chemical Education. (2018). π-Bond Dissociation Energies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. Retrieved from [Link]

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Navigating the Landscape of Pyridine Synthesis: A Comparative Guide to Modern and Classical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous blockbuster drugs and agrochemicals. While functionalized pyridines such as 4-Chloro-2-ethynylpyridine offer a direct route for certain applications, a deep understanding of de novo pyridine synthesis provides unparalleled flexibility in drug design and lead optimization. This guide offers a comparative overview of key synthetic strategies, empowering researchers to select the optimal route for their target molecules based on factors such as desired substitution patterns, substrate availability, and reaction scalability.

We will delve into the mechanistic intricacies and practical considerations of both classical and contemporary methods for constructing the pyridine ring. This includes a detailed examination of cycloaddition strategies, condensation reactions, and transition-metal-catalyzed approaches, complete with experimental protocols and comparative data to inform your synthetic planning.

The Strategic Advantage of De Novo Synthesis

Relying solely on pre-functionalized building blocks like this compound can limit the accessible chemical space. De novo synthesis, the construction of the pyridine ring from acyclic precursors, offers several advantages:

  • Versatility: A wide array of substitution patterns can be achieved by varying the starting materials.

  • Novelty: Access to unique and complex pyridine derivatives not commercially available.

  • Cost-Effectiveness: Utilizes readily available and often inexpensive starting materials.

  • Intellectual Property: Can lead to the discovery of novel chemical entities and synthetic routes.

This guide will explore the following key methodologies, providing a framework for strategic decision-making in your pyridine synthesis endeavors.

Cycloaddition Strategies: Building the Ring with Precision

Cycloaddition reactions are powerful tools for the construction of cyclic systems, and their application to pyridine synthesis has led to the development of highly efficient and regioselective methods.

The [2+2+2] Cycloaddition: An Atom-Economical Approach

Transition metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a highly atom-economical method for constructing polysubstituted pyridines.[1] Cobalt and ruthenium complexes are commonly employed catalysts for this transformation.[1]

Mechanism Snapshot: The reaction is believed to proceed through the formation of a metallacyclopentadiene intermediate from the coupling of two alkyne units with the metal catalyst. Subsequent insertion of the nitrile into a metal-carbon bond, followed by reductive elimination, furnishes the pyridine ring.

Experimental Data Snapshot:

CatalystAlkyne 1Alkyne 2NitrileProductYield (%)Reference
CoCl₂(phen)/Zn/ZnBr₂PhenylacetylenePhenylacetyleneAcetonitrile2-Methyl-4,6-diphenylpyridine95[2]
CpRuCl(cod)1-Hexyne1-HexyneBenzonitrile2-Phenyl-3,5-dipropylpyridine85[3]
[RhCpCl₂]₂/K₂CO₃Diphenylacetyleneα,β-unsaturated oxime-Polysubstituted Pyridine87[4]

Key Considerations:

  • Regioselectivity: The use of unsymmetrical alkynes can lead to mixtures of regioisomers.

  • Catalyst Choice: The nature of the metal catalyst and its ligand sphere can significantly influence the reaction's efficiency and selectivity.

Experimental Protocol: Cobalt-Catalyzed [2+2+2] Cycloaddition

A detailed experimental procedure for the cobalt-catalyzed [2+2+2] cycloaddition of fluorinated diynes with nitriles has been described, affording α-fluoroalkylated pyridines in excellent yields.[2]

Materials:

  • Fluorinated diyne (1.0 equiv)

  • Nitrile (1.2 equiv)

  • CoCl₂(phen) (5 mol%)

  • Zinc dust (20 mol%)

  • ZnBr₂ (10 mol%)

  • Dichloroethane (DCE)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add CoCl₂(phen), zinc dust, and ZnBr₂.

  • Add dichloroethane, followed by the nitrile and the fluorinated diyne.

  • Heat the reaction mixture to 80 °C for 3 hours.

  • Upon completion, cool the reaction to room temperature and purify by flash column chromatography on silica gel.[2]

Workflow for Cobalt-Catalyzed [2+2+2] Cycloaddition:

G Start Combine Catalyst, Zn, ZnBr2 Add_Solvent Add Dichloroethane Start->Add_Solvent Add_Reactants Add Nitrile and Diyne Add_Solvent->Add_Reactants Heat Heat to 80 °C for 3h Add_Reactants->Heat Workup Cool and Purify Heat->Workup

Caption: General workflow for cobalt-catalyzed pyridine synthesis.

[4+2] and [3+3] Cycloadditions: Versatile Routes to Diverse Pyridines

[4+2] cycloadditions, or hetero-Diels-Alder reactions, involving 1-azadienes and alkynes or enamines, provide a powerful method for pyridine synthesis.[5] Similarly, [3+3] cycloaddition strategies, such as the reaction of enamines with α,β-unsaturated aldehydes or ketones, offer a convergent approach to highly substituted pyridines.[6][7]

Mechanism Snapshot ([3+3] Cycloaddition): An enamine acts as a three-carbon synthon, reacting with a three-carbon α,β-unsaturated carbonyl component. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyridine ring.

Experimental Data Snapshot ([3+3] Cycloaddition):

Enamineα,β-Unsaturated CarbonylCatalyst/ConditionsProductYield (%)Reference
Ethyl β-aminocrotonateCrotonaldehydePyrrolidine hydrochloride, FeCl₃2-Isopropyl-4-methylpyridin-3-amine85[7]
MorpholinocyclohexeneAcroleinAcetic acidTetrahydroquinoline derivative78[6]

Key Considerations:

  • Substrate Scope: The choice of enamine and the unsaturated carbonyl component dictates the final substitution pattern of the pyridine.

  • Catalysis: Organocatalysts or Lewis acids can be employed to promote the reaction and improve yields.[7]

Experimental Protocol: Organocatalyzed [3+3] Cycloaddition

An organocatalyzed formal (3+3) cycloaddition has been demonstrated for the practical synthesis of substituted pyridines.[7]

Materials:

  • Enamine (1.0 equiv)

  • α,β-Unsaturated aldehyde (1.1 equiv)

  • Pyrrolidine hydrochloride (20 mol%)

  • FeCl₃ (10 mol%)

  • Toluene

Procedure:

  • To a solution of the enamine in toluene, add the α,β-unsaturated aldehyde.

  • Add pyrrolidine hydrochloride and FeCl₃ to the mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

G Enamine Enamine (3-carbon synthon) Pyridine Substituted Pyridine Enamine->Pyridine Unsaturated_Carbonyl α,β-Unsaturated Carbonyl (3-carbon synthon) Unsaturated_Carbonyl->Pyridine

Caption: Stepwise process of the Hantzsch pyridine synthesis.

The Guareschi-Thorpe Synthesis

The Guareschi-Thorpe synthesis is a versatile method for preparing 2-pyridones, which can be further functionalized. The reaction involves the condensation of a β-ketoester or a 1,3-diketone with cyanoacetamide in the presence of a base. [8]Recent advancements have focused on developing greener protocols using aqueous media. [9][10][11] Mechanism Snapshot: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and cyanoacetamide. The resulting intermediate undergoes an intramolecular cyclization via the attack of the enolate on the nitrile carbon, followed by tautomerization to yield the 2-pyridone. [11] Experimental Data Snapshot:

1,3-DicarbonylCyano-componentBase/ConditionsProductYield (%)Reference
Ethyl acetoacetateCyanoacetamidePiperidine, EtOH, reflux6-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylate85[8]
AcetylacetoneEthyl cyanoacetate(NH₄)₂CO₃, H₂O, 80 °C4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile95[9]

Key Considerations:

  • Product Type: This method primarily yields 2-pyridone derivatives.

  • Green Chemistry: The use of ammonium carbonate in water provides an environmentally friendly alternative to traditional conditions. [9][11] Experimental Protocol: Green Guareschi-Thorpe Synthesis

An advanced, environmentally friendly Guareschi-Thorpe synthesis has been developed using ammonium carbonate in an aqueous medium. [9] Materials:

  • 1,3-Dicarbonyl compound (1.0 equiv)

  • Alkyl cyanoacetate or cyanoacetamide (1.1 equiv)

  • Ammonium carbonate (2.0 equiv)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound and the cyano-component in water.

  • Add ammonium carbonate to the solution.

  • Heat the reaction mixture to 80 °C and stir until the reaction is complete.

  • Cool the mixture to room temperature, and the product often precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry.

Modern Transition-Metal Catalysis: Expanding the Synthetic Toolbox

In addition to the well-established cycloaddition reactions, other transition-metal-catalyzed methods have emerged as powerful tools for pyridine synthesis, offering unique reactivity and access to novel substitution patterns.

Rhodium-Catalyzed Synthesis from Oximes and Alkynes

Rhodium(III)-catalyzed C-H activation of α,β-unsaturated oximes and their subsequent annulation with alkynes provides a mild and efficient route to polysubstituted pyridines. [4][12][13]This method is notable for its ability to proceed under relatively low temperatures.

Mechanism Snapshot: The proposed mechanism involves the coordination of the rhodium catalyst to the oxime nitrogen, followed by a turnover-limiting C-H activation to form a five-membered rhodacycle. [4]Insertion of the alkyne leads to a seven-membered metallacycle, which then undergoes C-N bond formation with concomitant N-O bond cleavage to afford the pyridine product. [4] Experimental Data Snapshot:

α,β-Unsaturated OximeAlkyneCatalyst/ConditionsProductYield (%)Reference
(E)-4-phenylbut-3-en-2-one oximeDiphenylacetylene[RhCpCl₂]₂/K₂CO₃, TFE, 45 °C2,3,4,6-Tetraphenylpyridine87[4]
Crotonaldehyde oxime1-Phenyl-1-propyne[RhCpCl₂]₂, CsOPiv, MeOH2,3-Dimethyl-4-phenylpyridine77[13]

Key Considerations:

  • Ligand Effects: The steric and electronic properties of the cyclopentadienyl (Cp) ligand on the rhodium catalyst can influence the regioselectivity of the reaction.

  • Internal Oxidant: The N-O bond of the oxime acts as an internal oxidant, allowing for a redox-neutral catalytic cycle.

Proposed Mechanism for Rhodium-Catalyzed Pyridine Synthesis:

G Rh_cat Rh(III) Catalyst Rhodacycle5 5-Membered Rhodacycle Rh_cat->Rhodacycle5 C-H Activation Oxime α,β-Unsaturated Oxime Oxime->Rhodacycle5 Rhodacycle7 7-Membered Rhodacycle Rhodacycle5->Rhodacycle7 Alkyne Insertion Alkyne Alkyne Alkyne->Rhodacycle7 Pyridine Pyridine Rhodacycle7->Pyridine C-N Formation & N-O Cleavage Rh_cat_regen Rh(III) Catalyst (regenerated) Pyridine->Rh_cat_regen

Sources

A Senior Application Scientist's Guide: Sonogashira vs. Stille Coupling for Synthesizing and Functionalizing 4-Chloro-2-ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its derivatives are prevalent in a vast array of pharmaceuticals. The specific building block, 4-chloro-2-ethynylpyridine, presents two distinct, highly valuable reaction handles: a halogenated sp² carbon and a terminal sp carbon. The strategic functionalization of this molecule is paramount, and two of the most powerful tools in the synthetic chemist's arsenal for this purpose are the Sonogashira and Stille cross-coupling reactions.

This guide provides an in-depth comparison of these two palladium-catalyzed reactions, not as interchangeable methods, but as distinct strategic choices dictated by the desired molecular outcome. We will explore the mechanistic underpinnings, practical considerations, and field-proven insights for each, focusing on their application to our target molecule.

The Sonogashira Coupling: A Gateway to Arylalkynes

First reported in 1975, the Sonogashira reaction has become one of the most reliable methods for forming C(sp²)–C(sp) bonds.[1][2] It facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, making it an indispensable tool in medicinal chemistry and materials science.[1][3]

Mechanistic Rationale: A Dual Catalytic Dance

The classical Sonogashira reaction operates through two interconnected catalytic cycles, one involving palladium and the other copper.[1] This dual-metal system allows the reaction to proceed under remarkably mild conditions, often at room temperature.[2][4]

  • Palladium Cycle : The cycle begins with the active Pd(0) species undergoing oxidative addition into the aryl/vinyl halide (R¹-X) bond. This is often the rate-determining step.[5]

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne (H-C≡C-R²) in the presence of a base (typically an amine) to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation : The copper acetylide transfers the acetylenic group to the palladium complex, displacing the halide.

  • Reductive Elimination : The newly formed palladium complex undergoes reductive elimination, releasing the final coupled product (R¹-C≡C-R²) and regenerating the Pd(0) catalyst.

The use of a copper co-catalyst is crucial for the high efficiency of the classic Sonogashira reaction, but it is not without its drawbacks.[2] Oxygen can promote the undesirable homocoupling of the alkyne starting material (Glaser coupling), reducing yield and complicating purification.[1][2] This has led to the development of numerous "copper-free" Sonogashira protocols, which are particularly valuable when dealing with sensitive substrates.[2][6][7]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex1 R¹-Pd(II)(X)L₂ Pd0->Pd_Complex1 Oxidative Addition Pd_Complex2 R¹-Pd(II)(C≡CR²)L₂ Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Reductive Elimination Product_Out R¹-C≡CR² Pd_Complex2->Product_Out RX_In R¹-X RX_In->Pd_Complex1 CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR² CuX->Cu_Acetylide Base, Alkyne Cu_Acetylide->Pd_Complex1 Alkyne_In H-C≡CR² Alkyne_In->Cu_Acetylide

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Application: Functionalizing the Alkyne Terminus

In the context of this compound, the Sonogashira reaction is the ideal choice for functionalizing the C2-ethynyl position . Here, our starting material serves as the terminal alkyne partner, reacting with a variety of aryl or vinyl halides.

Reaction: 4-Chloro-2-(H-C≡C)-Pyridine + R-X --[Pd(0), Cu(I), Base]--> 4-Chloro-2-(R-C≡C)-Pyridine

This strategy allows for the introduction of diverse substituents at the terminus of the alkyne, a common tactic in lead optimization to probe structure-activity relationships.

Representative Experimental Protocol (Sonogashira)
  • Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-5 mol%) and copper(I) iodide (CuI; 1-5 mol%).

  • Reagents : Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Solvent & Base : Add anhydrous, deaerated solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, typically used as solvent or co-solvent). The reaction medium must be basic to neutralize the hydrogen halide byproduct.[2]

  • Reaction : Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup : Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

The Stille Coupling: Activating the C-Cl Bond

The Stille reaction is another stalwart of palladium-catalyzed cross-coupling, renowned for forming C(sp²)–C(sp²) bonds.[8] It involves the reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide.[9] A key advantage is the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups.[10]

Mechanistic Rationale: The Tin-to-Palladium Hand-off

The Stille coupling proceeds via a single catalytic cycle centered on palladium.

  • Oxidative Addition : The Pd(0) catalyst initiates the cycle by oxidatively adding to the organic halide (in our case, the C-Cl bond of this compound), forming a Pd(II) complex.

  • Transmetalation : The organostannane reagent (R²-SnR₃) then exchanges its organic group (R²) with the halide on the palladium center. This step is often the rate-determining step and can be accelerated by the use of additives like LiCl or Cu(I) salts.[9]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond in the product and regenerate the Pd(0) catalyst.

Stille_Mechanism Pd0 Pd(0)L₂ Pd_Complex1 R¹-Pd(II)(X)L₂ Pd0->Pd_Complex1 Oxidative Addition Pd_Complex2 R¹-Pd(II)(R²)L₂ Pd_Complex1->Pd_Complex2 Transmetalation Tin_Waste_Out X-SnR₃ Pd_Complex1->Tin_Waste_Out Pd_Complex2->Pd0 Reductive Elimination Product_Out R¹-R² Pd_Complex2->Product_Out RX_In R¹-X RX_In->Pd_Complex1 Organostannane_In R²-SnR₃ Organostannane_In->Pd_Complex1

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Application: Functionalizing the C4-Chloro Position

For this compound, the Stille coupling is the superior method for functionalizing the C4-chloro position . The chloro-pyridine moiety acts as the electrophilic partner, reacting with an organostannane to introduce new aryl, heteroaryl, or vinyl groups.

Reaction: 4-Cl-(2-ethynyl)-Pyridine + R-SnBu₃ --[Pd(0)]--> 4-R-(2-ethynyl)-Pyridine

This approach opens the door to creating a diverse library of compounds by modifying the pyridine core, which is a critical strategy in exploring and optimizing the binding of drug candidates to their biological targets.

Representative Experimental Protocol (Stille)
  • Setup : In a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand; 2-5 mol%).

  • Reagents : Add this compound (1.0 eq) and the organostannane reagent (e.g., tributyl(aryl)stannane; 1.1-1.5 eq).

  • Solvent : Add anhydrous, deaerated solvent (e.g., toluene, DMF, or THF).

  • Reaction : Heat the mixture (typically 80-110 °C) and monitor by TLC or LC-MS. The reaction times can be longer than for Sonogashira couplings.

  • Workup : After cooling, the reaction mixture is often diluted and washed with an aqueous solution of potassium fluoride (KF). This helps to precipitate the tin byproducts as insoluble fluorides, which can be removed by filtration. The organic phase is then concentrated and purified by column chromatography.

Head-to-Head Comparison: A Strategic Choice

The decision between Sonogashira and Stille coupling is not a matter of which is "better," but which is correct for the desired transformation. The choice is fundamentally dictated by the bond you intend to form.

FeatureSonogashira CouplingStille Coupling
Target Bond Formation C(sp²)–C(sp) C(sp²) –C(sp²)
Role of this compound Terminal Alkyne (Nucleophile source)Aryl Halide (Electrophile)
Coupling Partner Aryl / Vinyl HalideOrganostannane (R-SnR₃)
Key Co-reagent / Catalyst Copper(I) salt (co-catalyst)None required (but additives used)
Primary Side Reaction Alkyne Homocoupling (Glaser)[2]Stannane Homocoupling[10]
Toxicity & Waste Concerns Copper toxicity; amine basesHigh toxicity of organotin reagents and byproducts[8][9]
Purification Challenges Removal of copper salts and homocoupled alkyneRigorous removal of highly toxic tin waste
Typical Reaction Temperature Room temperature to moderate heatModerate to high heat

Expert Analysis & Field-Proven Insights

As a Senior Application Scientist, my guidance to a drug development team would be grounded in strategic efficiency and downstream viability.

  • For Scaffold Elaboration at the C4 Position : The Stille coupling is the clear choice. Despite the significant drawback of tin toxicity, its functional group tolerance is exceptional.[10] The pyridine nitrogen and the terminal alkyne are generally well-tolerated. The primary challenge is not the reaction's success but the rigorous purification required to remove tin residues to pharmaceutically acceptable levels (<10 ppm). This often involves KF washes, specific chromatography techniques, or even recrystallization.[11]

  • For Probe Introduction at the C2 Alkyne : The Sonogashira coupling is the go-to method.[12] It provides a direct and efficient route to extend the molecule with various aryl and heteroaryl groups. The choice between classic copper-catalyzed and copper-free conditions is critical. For complex, sensitive substrates or in late-stage synthesis where byproduct formation is intolerable, copper-free conditions are often preferred, even if they require higher temperatures or more specialized ligands.[3] The primary side product, the dimer of this compound, is often easily separable by chromatography.

Conclusion

The Sonogashira and Stille couplings are not competitors but complementary tools for the functionalization of this compound. The fundamental question is one of retrosynthesis: which bond do you wish to form?

  • To modify the alkyne , employ the Sonogashira coupling .

  • To modify the pyridine ring at the chloro-position , employ the Stille coupling .

Understanding the distinct mechanisms, advantages, and limitations of each reaction allows researchers to make informed, strategic decisions, accelerating the synthesis of novel compounds and the development of next-generation therapeutics. The true expertise lies not in knowing how to run each reaction, but in knowing precisely when to use each one.

References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • MDPI. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • The Chemical Reaction Database. (2008, August 15). Copper-free Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • ACS Publications. (2022, June 30). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-2-ethynylpyridine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 4-Chloro-2-ethynylpyridine

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and validated analytical methods for its quantification are not merely a regulatory requirement but a scientific necessity. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide will compare two of the most powerful and widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound.

Choosing the Right Analytical Tool: A Head-to-Head Comparison of HPLC and GC-MS

The selection of an appropriate analytical technique depends on several factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and selectivity.[3] Both HPLC and GC-MS are well-established methods for the analysis of pyridine derivatives.[4][5]

Table 1: Comparative Overview of HPLC and GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with mass-based detection.
Applicability Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.Ideal for volatile and thermally stable compounds. This compound is likely amenable to this technique.
Sensitivity Good sensitivity, often in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.Excellent sensitivity, often reaching the ppb to parts-per-trillion (ppt) range, especially with selected ion monitoring (SIM).
Selectivity Good selectivity based on retention time and detector response (e.g., UV-Vis). Diode-Array Detection (DAD) can provide spectral information for peak purity assessment.[3]Excellent selectivity due to chromatographic separation and mass fragmentation patterns, which provide a high degree of confidence in analyte identification.[6]
Sample Throughput Generally higher throughput compared to GC-MS.Can be lower throughput due to longer run times and potential for column maintenance.
Instrumentation Cost Generally lower initial and operational costs compared to GC-MS.Higher initial investment and maintenance costs.
Method Development Can be more complex due to the variety of columns, mobile phases, and additives.Often more straightforward, primarily involving temperature programming and column selection.

The Foundation of Reliable Data: A Guide to Method Validation

Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][7] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[2][8] The recently adopted Q2(R2) further expands on these principles.[9][10][11]

Key Validation Parameters

The validation of an analytical method involves assessing a set of key performance characteristics[12][13]:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

A Visual Guide to the Method Validation Workflow

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting MethodDevelopment Method Development & Optimization ValidationProtocol Define Validation Protocol & Acceptance Criteria MethodDevelopment->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ValidationReport Compile Validation Report DataAnalysis->ValidationReport

Caption: A streamlined workflow for analytical method validation.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the quantification of this compound using HPLC and GC-MS. These protocols are intended as a starting point and should be optimized and validated for your specific application.

Proposed HPLC-UV Method

High-performance liquid chromatography with UV detection is a robust and widely accessible technique for the quantification of aromatic compounds.[3]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically in the range of 200-400 nm for pyridine derivatives).[14][15]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with diluent (e.g., 50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Validation Experiments:

  • Specificity: Inject the diluent, a placebo sample (if applicable), and a sample spiked with known impurities to demonstrate the absence of interfering peaks at the retention time of this compound.

  • Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) and assess the impact on the results.

Proposed GC-MS Method

Gas chromatography coupled with mass spectrometry offers high sensitivity and specificity for the analysis of volatile compounds.[4][6]

Instrumentation:

  • GC system with a split/splitless injector, a capillary column, and a Mass Spectrometer (MS) detector.

Chromatographic Conditions:

  • Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate that provides good separation.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for initial identification and method development. Selected Ion Monitoring (SIM) for enhanced sensitivity during routine quantification.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using a volatile solvent such as methanol or acetone.

  • Working Standard Solutions: Prepare by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.

Validation Experiments:

  • Specificity: Analyze a blank solvent and a placebo sample to ensure no interfering peaks are present at the retention time and m/z of the target analyte. The mass spectrum of the analyte in the sample should match that of the reference standard.

  • Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: Perform these validation experiments following the same principles as outlined for the HPLC method, using the peak area from the GC-MS chromatogram for calculations.

Data Summary and Comparison

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis. The following table summarizes the expected performance characteristics based on typical results for similar pyridine derivatives.

Table 2: Expected Performance of Validated Methods

Validation ParameterHPLC-UVGC-MS
Specificity High (based on retention time and UV spectrum)Very High (based on retention time and mass spectrum)
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD) ≤ 2.0%≤ 2.0%
LOQ ~1-10 µg/mL~0.01-0.1 µg/mL
Robustness Generally robust to minor changes in mobile phase composition, pH, and temperature.Generally robust to minor changes in oven temperature ramp rates and flow rates.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful techniques for the quantification of this compound.

  • HPLC-UV is a cost-effective, high-throughput method that is well-suited for routine quality control applications where high sensitivity is not the primary concern. Its robustness and ease of use make it an attractive option for many laboratories.

  • GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis, impurity profiling, and applications where definitive identification is critical.

The ultimate decision should be based on a thorough risk assessment and a clear understanding of the analytical requirements for the specific stage of drug development. Regardless of the method chosen, a comprehensive validation study following ICH guidelines is essential to ensure the generation of reliable and defensible analytical data.

MethodSelection Start Analytical Need for This compound Quantification Decision1 Is trace-level sensitivity (ppb or lower) required? Start->Decision1 Decision2 Is definitive identification via mass fragmentation critical? Decision1->Decision2 No GCMS GC-MS Method Decision1->GCMS Yes HPLC HPLC-UV Method Decision2->HPLC No Decision2->GCMS Yes

Caption: Decision tree for selecting an analytical method.

References

  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents.
  • Analytical method validation: A brief review. Available at: [Link]

  • Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf. Available at: [Link]

  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an - ATSDR. Available at: [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use? Available at: [Link]

  • A comparison of the quantitative methods for the analysis of the platinum-containing anticancer drug [cis-[amminedichloro(2-methylpyridine)]platinum(II)] (ZD0473) by HPLC coupled to either a triple quadrupole mass spectrometer or an inductively coupled plasma mass spectrometer - PubMed. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]

  • Full article: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS) - Taylor & Francis Online. Available at: [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. Available at: [Link]

  • New Pyridine Derivatives from Essential Oils - CHIMIA. Available at: [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC - NIH. Available at: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - MDPI. Available at: [Link]

  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min... - ResearchGate. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Pyridine slides for discussion - GOV.UK. Available at: [Link]

  • Synthesis and Spectral Analysis of Pyridine Derivates - Isaac Scientific Publishing. Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. Available at: [Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]

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assessing the scalability of different 4-Chloro-2-ethynylpyridine synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-ethynylpyridine is a high-value scaffold in medicinal chemistry, serving as a critical intermediate for mGluR5 antagonists and various kinase inhibitors. Its structural duality—an electrophilic chlorine at C4 and a nucleophilic/clickable alkyne at C2—makes it versatile but chemically sensitive.

For process chemists, the synthesis dilemma lies in regioselectivity vs. raw material cost . While 2,4-dichloropyridine is an attractive commodity starting material, its use introduces significant purification overhead due to bis-coupling byproducts. Conversely, the 2-bromo-4-chloropyridine route offers superior kinetic selectivity but at a higher upfront material cost.

This guide evaluates three distinct synthetic pathways, recommending Method A (Bromide Selectivity) for GMP-like environments requiring high purity, and Method B (Dichloride Economy) for early-phase cost-reduction campaigns where chromatography is permissible.

Part 1: Strategic Route Analysis

Method A: The "Gold Standard" (Kinetic Selectivity)

Pathway: Sonogashira coupling of 2-bromo-4-chloropyridine with TMS-acetylene followed by desilylation.

  • Mechanism: This route exploits the significant bond dissociation energy difference between C–Br (approx. 68 kcal/mol) and C–Cl (approx. 81 kcal/mol). Palladium oxidative addition occurs almost exclusively at the C2-Br bond, leaving the C4-Cl handle intact for downstream functionalization.

  • Scalability: High. The reaction is robust, predictable, and produces minimal bis-alkynylated impurities, simplifying the workup to a filtration or short plug rather than a difficult column.

  • Verdict: Best for gram-to-kilogram scale where purity profile is paramount.

Method B: The "Economy Route" (Cost-Driven)

Pathway: Sonogashira coupling of 2,4-dichloropyridine.

  • Mechanism: Both C2 and C4 positions are activated by the pyridine nitrogen. While C2 is electronically more susceptible to oxidative addition (alpha-effect), the selectivity window is narrow. Without precise temperature control and ligand selection, significant amounts of 2,4-di(ethynyl)pyridine or the inverted C4-product can form.

  • Scalability: Moderate. Requires tight process controls (low conversion limits) and often necessitates rigorous purification (distillation or chromatography) to remove the bis-coupled impurity.

  • Verdict: Viable for multi-kilo batches where Raw Material Cost (RMC) is the primary KPI and purification infrastructure exists.

Method C: The "Non-Cryogenic" Alternative (Aldehyde Homologation)

Pathway: Conversion of 2-chloro-4-pyridinecarboxaldehyde via Corey-Fuchs or Bestmann-Ohira reagent.

  • Mechanism: Avoids transition metals in the bond-forming step but requires a multi-step sequence to install the aldehyde (often from the ester or nitrile).

  • Scalability: Low. The atom economy is poor (loss of triphenylphosphine oxide), and the reagents (CBr4/PPh3 or diazo compounds) are hazardous or expensive at scale.

  • Verdict: Not recommended for modern scale-up unless avoiding Pd traces is a strict regulatory requirement.

Part 2: Decision Logic & Workflow

The following diagram illustrates the decision matrix for selecting the optimal route based on laboratory constraints and project goals.

Synthesis_Decision_Matrix Start Start: Select Precursor Q1 Is Purity/Time Critical? Start->Q1 RouteA Route A: 2-Br-4-Cl Pyridine (High Selectivity) Q1->RouteA Yes (Pharma/Late Stage) RouteB Route B: 2,4-Dichloro Pyridine (Low Cost) Q1->RouteB No (Early Discovery/Bulk) ProcessA Pd(PPh3)2Cl2 / CuI TMS-Acetylene rt to 40°C RouteA->ProcessA ProcessB Pd(PPh3)2Cl2 / CuI TMS-Acetylene Strict Temp Control (<25°C) RouteB->ProcessB ResultA Product: >95% Mono-coupled Minimal Purification ProcessA->ResultA ResultB Product: ~80% Mono-coupled Requires Chromatography ProcessB->ResultB

Figure 1: Decision matrix for selecting the synthetic route based on operational constraints.

Part 3: Comparative Performance Data

The data below is synthesized from standard process chemistry benchmarks for these specific transformations.

MetricMethod A (2-Br-4-Cl)Method B (2,4-di-Cl)Method C (Aldehyde)
Overall Yield 85-92%60-75%45-55%
Regioselectivity > 98:1 (C2:C4)~ 85:15 (C2:C4/Bis)N/A (Linear)
Purification Crystallization / FiltrationColumn ChromatographySilica Filtration
E-Factor (Waste) LowModerate (Solvent heavy)High (POPh3 waste)
Cost (Materials)

$
$

Scalability Score High Medium Low

Part 4: Detailed Experimental Protocol (Method A)

This protocol describes the scalable synthesis of 4-chloro-2-((trimethylsilyl)ethynyl)pyridine followed by deprotection. This "Gold Standard" method ensures minimal byproduct formation.

Phase 1: Sonogashira Coupling

Reaction: 2-bromo-4-chloropyridine + TMS-acetylene


 TMS-intermediate
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet.

  • Charging: Add 2-bromo-4-chloropyridine (1.0 equiv) and anhydrous THF (10 volumes). Degas the solution by sparging with nitrogen for 15 minutes.

  • Catalyst Addition: Add PdCl2(PPh3)2 (0.02 equiv) and CuI (0.01 equiv). The solution typically turns yellow/orange.

  • Base/Alkyne: Add degassed Triethylamine (3.0 equiv). Add Trimethylsilylacetylene (1.1 equiv) dropwise via addition funnel, maintaining internal temperature

    
     (exothermic).
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by HPLC/TLC. The disappearance of the bromide starting material indicates completion.

    • Checkpoint: If reaction stalls, heat gently to 35°C, but do not exceed 40°C to prevent oxidative addition into the C4-Cl bond.

  • Workup: Filter off the triethylamine hydrobromide salts. Concentrate the filtrate. Redissolve in heptane/EtOAc (9:1) and pass through a short pad of silica to remove Pd residuals.

Phase 2: Desilylation (Deprotection)

Reaction: TMS-intermediate


 this compound
  • Solvation: Dissolve the TMS-intermediate in Methanol (10 volumes).

  • Cleavage: Cool to 0°C. Add Potassium Carbonate (0.5 equiv). Stir for 30–60 minutes.

    • Note: Do not use NaOH or heat, as this may degrade the pyridine ring or cause polymerization of the free alkyne.

  • Quench: Neutralize with dilute acetic acid or saturated NH4Cl solution.

  • Extraction: Extract with MTBE or Dichloromethane. Wash organic layer with brine, dry over MgSO4, and concentrate.

  • Storage: The product is unstable as a neat oil. Store as a solution in toluene at -20°C or use immediately.

Part 5: Safety & Handling (Critical)

  • Polymerization Hazard: Terminal alkynes on electron-deficient heterocycles (like pyridine) are prone to thermal polymerization. Never distill the final product to dryness at high temperatures.

  • Skin Sensitization: this compound is a potent irritant and potential vesicant. Double-gloving (Nitrile/Laminate) is required.

  • Metal Scavenging: For pharmaceutical applications, residual Pd and Cu must be removed. Use thiourea-functionalized silica scavengers (e.g., SiliaMetS®) during the Phase 1 workup.

References

  • Comparative Synthesis of Alkynylpyridines: Comparison of Sonogashira coupling efficiency on di-halo pyridines. BenchChem Technical Library.

  • Regioselectivity in Halopyridines: Analysis of C2 vs C4 selectivity in Pd-catalyzed couplings. Journal of Organic Chemistry / ACS Publications.

  • Safety Data Sheet (this compound): Hazards, handling, and storage requirements. Fisher Scientific SDS.

  • Scalable Sonogashira Protocols: General methodologies for heterocyclic alkynylation. Organic Syntheses.

Safety Operating Guide

Operational Guide: Safe Handling & Logistics for 4-Chloro-2-ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment (PPE) for handling 4-Chloro-2-ethynylpyridine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Safety Summary

Compound Identity: this compound (CAS: 1010115-57-7 / 1256817-57-6) Hazard Class: Irritant / Reactive Intermediate Signal Word: WARNING

As a Senior Application Scientist, I emphasize that while this compound is often classified under standard "Irritant" categories (H315, H319, H335), its structural moieties dictate a higher tier of vigilance. The 2-ethynyl group introduces a risk of exothermic polymerization and the formation of explosive metal acetylides, while the chloropyridine core enhances lipophilicity, increasing the potential for dermal absorption and systemic toxicity [1, 2].

Immediate Hazard Profile:

Hazard Type Classification Critical Note
Acute Toxicity Oral (Cat 4) Harmful if swallowed.[1][2] Potential for delayed systemic effects due to pyridine metabolism.
Skin/Eye Irritant (Cat 2) Pyridine derivatives can cause severe corneal damage.
Reactivity High Terminal alkyne. Incompatible with Copper, Silver, and Mercury (Explosive Acetylides).

| Physical | Solid/Powder | Dust explosion hazard if micronized. Static sensitive. |

The PPE Defense Matrix

Standard laboratory PPE is insufficient without specific material considerations. The following protocol is designed to prevent permeation and inhalation sensitization.

A. Dermal Protection (Gloves & Clothing) [3]
  • Primary Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm) .

    • Scientific Rationale: For the neat solid, standard nitrile provides >480 minutes of breakthrough protection.

    • Critical Exception: If the compound is dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF) —common solvents for Sonogashira couplings—standard nitrile offers <2 minutes of protection.

    • Protocol: Use Silver Shield™ (Laminate) or Double-gloved Nitrile (change immediately upon splash) when handling solutions [3].

  • Body Protection: 100% Cotton or Nomex lab coat (snap closures). Synthetic blends should be avoided due to static generation, which can ignite alkyne dust.

B. Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Venting) .

  • Why not Safety Glasses? Pyridine bases are basic and lipophilic; they penetrate the corneal epithelium rapidly. A dust or splash entering the eye requires an immediate seal against the face, which open-sided safety glasses cannot provide.

C. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 Particulate Respirator combined with an Organic Vapor (OV) cartridge. The OV cartridge is necessary because pyridines have low odor thresholds and can induce olfactory fatigue.

Operational Workflow: Step-by-Step

This workflow integrates safety with experimental success, ensuring the integrity of the alkyne group.

Phase 1: Engineering Controls & Setup
  • Sweep the Area: Remove all copper or brass implements (spatulas, fittings) from the hood. Use stainless steel or ceramic tools only to prevent acetylide formation [4].

  • Static Control: Place an ionizing bar or antistatic gun near the balance if the humidity is <30%.

Phase 2: Weighing & Transfer
  • Don PPE: Goggles -> Lab Coat -> Nitrile Gloves.

  • Transfer: Weigh into a tared vial. Do not use paper weigh boats; use glass or antistatic plastic to prevent residue retention.

  • Solubilization: If preparing a stock solution, add solvent slowly.

    • Caution: Chloropyridines can react exothermically with strong nucleophiles. Ensure the solvent is neutral.

Phase 3: Reaction Handling (The "Ethynyl" Factor)
  • Inert Atmosphere: The terminal alkyne is susceptible to oxidative homocoupling (Glaser coupling) in the presence of oxygen. Always purge reaction vessels with Argon or Nitrogen prior to addition.

  • Temperature: Store and handle away from heat sources (>40°C) to prevent spontaneous polymerization.

Emergency & Disposal Protocols
Spill Response Logic
  • Solid Spill: Do not dry sweep (dust generation). Cover with wet paper towels (water/surfactant), then scoop into a waste container.

  • Solution Spill: Absorb with vermiculite or sand. Do not use sawdust (combustible reaction risk).

Disposal Strategy
  • Waste Stream: Halogenated Organic Waste .

  • Segregation: NEVER mix with acidic waste streams.[4]

    • Reasoning: Pyridines are basic. Mixing with strong acids (like Nitric acid waste) causes violent exotherms and toxic fume generation.

  • Labeling: Mark clearly as "Halogenated Pyridine Derivative - Toxic."

Visualized Safety Logic (Decision Tree)

The following diagram outlines the critical decision points for handling this compound safely.

SafeHandling Start Start: Handling this compound RiskAssess Risk Assessment: Check for Copper/Silver/Oxidizers Start->RiskAssess PPE_Check PPE Selection: Is compound in solution? RiskAssess->PPE_Check Solid_PPE Solid Handling: Nitrile Gloves + Goggles + Fume Hood PPE_Check->Solid_PPE Neat Solid Solvent_PPE Solution Handling: Laminate Gloves (Barrier) + Goggles PPE_Check->Solvent_PPE Dissolved (DCM/THF) Action Experimental Action: Weighing / Reaction Setup Solid_PPE->Action Solvent_PPE->Action Spill_Check Event: Spill Occurred? Action->Spill_Check Spill_Solid Solid Spill: Wet wipe (No Dust) Dispose as Halogenated Solid Spill_Check->Spill_Solid Yes (Solid) Spill_Liquid Liquid Spill: Absorb (Vermiculite) Dispose as Halogenated Solvent Spill_Check->Spill_Liquid Yes (Liquid) Disposal End: Disposal Segregate from ACIDS Spill_Check->Disposal No (Success) Spill_Solid->Disposal Spill_Liquid->Disposal

Caption: Operational decision tree for PPE selection and spill response based on physical state (Solid vs. Solution).

References
  • National Institutes of Health (NIH). (n.d.). 2-Chloropyridine Toxicity Profile. National Toxicology Program. Retrieved from [Link]

  • Glen Research. (2018).[5] Safety Data Sheet: Alkyne-NHS Ester - Handling Reactive Alkynes. Retrieved from [Link]

Sources

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